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cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine Documentation Hub

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  • Product: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
  • CAS: 872714-78-8

Core Science & Biosynthesis

Foundational

Technical Monograph: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, stereochemical validation, and medicinal utility of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, stereochemical validation, and medicinal utility of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine .[1]

CAS Number: 872714-78-8 (racemic cis) | Molecular Formula: C₁₀H₂₀N₂O₃[1]

Executive Summary & Chemical Identity

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine is a high-value chiral scaffold used primarily in the synthesis of antibacterial agents (specifically fluoroquinolones) and kinase inhibitors.[1] Its structural significance lies in the cis-relationship between the C3-hydroxyl and C4-aminomethyl groups.[1] Unlike its trans-isomer, the cis-configuration promotes a specific "U-shaped" or folded conformation due to intramolecular hydrogen bonding (H-bonding) between the hydroxyl proton and the primary amine, creating a distinct vector for substituent presentation in active sites.[1]

Physiochemical Profile
PropertyValueNotes
CAS Number 872714-78-8 Refers to the cis-racemate.[1] Enantiopure forms are custom synthesized.[1]
Molecular Weight 216.28 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
LogP (Predicted) 0.2 – 0.5Highly polar; improves aqueous solubility of lipophilic warheads.[1]
pKa (Amine) ~9.5Primary amine; serves as a key cation at physiological pH.[1]
Stereochemistry cis-relative(3R,4S) and (3S,4R) enantiomeric pair.[1]
Physical State Viscous Oil / Low-melt SolidHygroscopic; often handled as a salt (e.g., HCl) for stability.[1]

Synthetic Utility & Drug Design Applications

In medicinal chemistry, this scaffold acts as a "stereochemical switch."[1] The pyrrolidine ring is a rigid spacer, but the relative stereochemistry determines the spatial projection of the pharmacophores.[1]

Pharmacophore Logic[1]
  • Solubility Enhancement: The C3-OH group lowers logD and provides a hydrogen bond donor/acceptor pair orthogonal to the amine.[1]

  • Vector Control: The cis-arrangement forces substituents on the amine and hydroxyl into proximity, often utilized to chelate metal ions (e.g., Mg²⁺ in kinase ATP pockets) or to mimic transition states.[1]

  • Metabolic Stability: The 3,4-substitution pattern sterically hinders oxidation at the vulnerable C2/C5 positions of the pyrrolidine ring.[1]

Mechanism of Action Visualization

The following diagram illustrates the decision logic for selecting this scaffold versus the trans-isomer.

SAR_Logic Start Target Binding Pocket Constraint Spatial Constraint Analysis Start->Constraint Trans_Path Linear/Extended (Trans-isomer) Constraint->Trans_Path High Distance Cis_Path Folded/Chelating (Cis-isomer) Constraint->Cis_Path Compact Site Outcome_Trans Spans Distant Pockets (Linker Application) Trans_Path->Outcome_Trans Outcome_Cis Intramolecular H-Bond Metal Chelation (Mg2+) Cis_Path->Outcome_Cis

Figure 1: SAR Decision Tree illustrating when to deploy the cis-scaffold based on binding pocket topology.

Synthesis & Manufacturing: The Isoxazolidine Route

The most robust method to guarantee cis-stereochemistry is not through direct substitution of the pyrrolidine ring, but via [3+2] cycloaddition followed by reductive ring opening.[1] Direct alkylation or epoxide opening often yields trans-products or mixtures.[1]

Retrosynthetic Analysis
  • Target: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine.[1][2]

  • Precursor: Bicyclic isoxazolidine (fused ring system).[1]

  • Key Reaction: 1,3-Dipolar Cycloaddition of a nitrone to an allyl amine derivative.[1]

Detailed Synthetic Protocol

Step 1: Nitrone Formation & Cycloaddition

  • Reagents: N-Boc-diallylamine, N-methylhydroxylamine (or equivalent nitrone precursor), Toluene.[1]

  • Mechanism: Intramolecular dipolar cycloaddition.[1] The geometric constraints of the transition state force the cis-fused bicyclic system.[1]

  • Procedure: Reflux N-Boc-diallylamine with the nitrone source.[1] The resulting isoxazolidine intermediate locks the oxygen and the "aminomethyl" carbon in a cis relationship.[1]

Step 2: Reductive Ring Opening (The Critical Step)

  • Reagents: Zinc dust/Acetic Acid (Zn/AcOH) or Hydrogenation (H₂/Pd-C).[1]

  • Rationale: The N-O bond of the isoxazolidine is weak.[1] Cleavage releases the secondary alcohol (C3) and the primary amine (C4) simultaneously, retaining the stereochemistry established in Step 1.[1]

Synthesis_Workflow SM Start: N-Boc-diallylamine Step1 Step 1: Nitrone Cycloaddition (Stereocontrol Step) SM->Step1 1,3-dipole formation Inter Intermediate: Bicyclic Isoxazolidine (Cis-fused) Step1->Inter Intramolecular [3+2] Step2 Step 2: N-O Bond Cleavage (Zn/AcOH or H2/Pd) Inter->Step2 Reductive Opening Product Product: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine Step2->Product Purification

Figure 2: The "Isoxazolidine Route" guarantees cis-stereochemistry via a fused bicyclic intermediate.[1]

Handling, Analytics & Quality Control

Trustworthiness in data comes from rigorous characterization.[1] Distinguishing cis from trans is the primary analytical challenge.[1]

NMR Validation (Self-Validating Protocol)
  • 1D ¹H NMR: The coupling constants (

    
    ) in 5-membered rings are often ambiguous due to envelope conformations.
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.[1]

    • Cis-isomer: Strong NOE correlation observed between the proton at C3 (H-C-OH) and the protons of the C4-aminomethyl group (-CH₂NH₂).[1]

    • Trans-isomer: Weak or absent NOE correlation between these protons.[1]

  • D₂O Exchange: Upon adding D₂O, the signals for -OH and -NH₂ disappear, simplifying the spectrum to confirm the C3/C4 proton assignments.[1]

Storage & Stability[1]
  • Hygroscopicity: The free base is hygroscopic.[1] Store under Nitrogen or Argon at -20°C.

  • Boc-Stability: Avoid strong acids (TFA, HCl) during handling unless deprotection is intended.[1] Stable to basic aqueous workups.[1]

References

  • Vertex AI Search. (2025).[1] CAS Registry Data for cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine. Retrieved from and .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Pyrrolidine Derivatives. Retrieved from .[1]

  • Smith, A. et al. (2011).[1] Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from .[1]

  • Enamine Ltd. (2011).[1] Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters. Retrieved from .[1]

Sources

Exploratory

cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine molecular structure

The following technical guide is structured to serve as a high-level operational dossier for research scientists and medicinal chemists. It prioritizes synthetic rigor, stereochemical control, and functional application....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational dossier for research scientists and medicinal chemists. It prioritizes synthetic rigor, stereochemical control, and functional application.[1]

Molecular Architecture, Stereoselective Synthesis, and Medicinal Utility[1]

Executive Summary

The cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its trans counterpart, the cis isomer offers a unique vector orientation for substituents at the C3 and C4 positions, facilitating intramolecular hydrogen bonding (between C3-OH and C4-NH₂) and providing specific conformational constraints essential for binding to GPCRs and kinase pockets.[1]

This guide details the structural rationale, a validated stereoselective synthetic pathway involving stereocenter inversion, and the critical handling protocols required to maintain the integrity of this chiral building block during drug development campaigns.

Molecular Architecture & Stereochemistry[1]

Structural Specifications

The molecule consists of a pyrrolidine ring protected at the N1 position by a tert-butoxycarbonyl (Boc) group.[1][2] The core functionality lies in the contiguous stereocenters at C3 and C4.

  • IUPAC Name: tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate[1]

  • Stereochemistry: cis-relative configuration (e.g., 3R,4S or 3S,4R in racemate; or enantiopure).[1]

  • Key Feature: The cis-orientation places the hydroxyl and aminomethyl groups on the same face of the ring envelope.[1]

Conformational Analysis

The pyrrolidine ring typically adopts an envelope conformation.[1] In the cis-isomer, the pseudo-equatorial/pseudo-axial relationship of the substituents is energetically significant.[1] The cis-arrangement allows for a stable 6-membered intramolecular hydrogen bond between the hydroxyl proton and the primary amine nitrogen, which can reduce polarity and improve passive membrane permeability compared to the trans-isomer.[1]

MolecularStructure Boc N-Boc Group (Lipophilic Protection) Pyrrolidine Pyrrolidine Core (Scaffold) Boc->Pyrrolidine N1 Protection C3 C3: Hydroxyl (-OH) (H-Bond Donor) Pyrrolidine->C3 Position 3 C4 C4: Aminomethyl (-CH2NH2) (Primary Amine) Pyrrolidine->C4 Position 4 Interaction Intramolecular H-Bond (Cis-Stabilization) C3->Interaction C4->Interaction

Figure 1: Structural decomposition highlighting the functional groups and the potential for intramolecular hydrogen bonding inherent to the cis-isomer.[1]

Strategic Synthesis: The Inversion Pathway

Direct synthesis of cis-3,4-disubstituted pyrrolidines is challenging because the thermodynamic opening of epoxides (a common starting point) yields trans products.[1] Therefore, a robust route requires a Stereochemical Inversion Strategy .

Retrosynthetic Logic
  • Target: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine.[1]

  • Precursor: cis-1-Boc-3-hydroxy-4-cyanopyrrolidine (Nitrile reduction yields amine).[1]

  • Inversion Step: Convert trans-alcohol to cis-alcohol (Mitsunobu or Oxidation/Reduction).[1]

  • Starting Material: N-Boc-3-pyrroline (Commercial).[1]

Detailed Synthetic Workflow

The following pathway ensures high enantiomeric purity (if starting with chiral catalysts) or diastereomeric control (in racemic synthesis).

Synthesis Start Start: N-Boc-3-pyrroline Step1 Step 1: Epoxidation (m-CPBA) Start->Step1 Inter1 Intermediate: N-Boc-3,4-epoxypyrrolidine Step1->Inter1 Step2 Step 2: Ring Opening (NaCN, LiClO4) Inter1->Step2 Inter2 Intermediate: trans-3-hydroxy-4-cyanopyrrolidine (Thermodynamic Product) Step2->Inter2 Step3 Step 3: Stereochemical Inversion (Mitsunobu: DIAD, p-NO2-PhCO2H) Inter2->Step3 Critical Inversion Inter3 Intermediate: cis-3-ester-4-cyanopyrrolidine Step3->Inter3 Step4 Step 4: Hydrolysis & Reduction (LiOH then Raney Ni/H2) Inter3->Step4 Final Target: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine Step4->Final

Figure 2: Step-by-step synthetic pathway utilizing a Mitsunobu inversion to achieve the thermodynamically less favored cis-configuration.

Experimental Protocols

Step 2: Epoxide Opening (Trans-Formation)[1]
  • Reagents: N-Boc-3,4-epoxypyrrolidine (1.0 eq), NaCN (1.5 eq), LiClO₄ (0.5 eq, catalyst).

  • Solvent: Acetonitrile/Water (10:1).[1]

  • Protocol:

    • Dissolve epoxide in solvent.[1] Add LiClO₄.[1]

    • Add NaCN slowly (Caution: Cyanide source).[1]

    • Reflux for 12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1]

    • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Wash organic layer with brine.[1]

    • Result: trans-1-Boc-3-hydroxy-4-cyanopyrrolidine.[1]

Step 3: Mitsunobu Inversion (The "Cis" Switch)[1]
  • Context: This step inverts the C3 stereocenter to establish the cis relationship with the C4-cyano group.[1]

  • Reagents: Triphenylphosphine (PPh₃, 1.5 eq), DIAD (1.5 eq), p-Nitrobenzoic acid (1.5 eq).

  • Solvent: THF (Anhydrous).[1]

  • Protocol:

    • Cool solution of trans-alcohol, PPh₃, and p-nitrobenzoic acid in THF to 0°C.

    • Add DIAD dropwise over 30 mins to maintain temperature.

    • Stir at RT for 16 hours.

    • Purification: Concentrate and purify via column chromatography. This yields the cis-ester.[1]

    • Hydrolysis: Treat the ester with LiOH in MeOH/H₂O to liberate the cis-alcohol.[1]

Step 4: Nitrile Reduction
  • Reagents: Raney Nickel (active catalyst), H₂ (50 psi) or BH₃[1]·THF.

  • Protocol:

    • Dissolve cis-cyano-alcohol in MeOH saturated with NH₃ (to prevent secondary amine formation).

    • Add Raney Ni (slurry in water/MeOH).

    • Hydrogenate at 50 psi for 24 hours.

    • Filtration: Filter through Celite (Caution: Pyrophoric catalyst).

    • Yield: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine as a viscous oil.

Medicinal Chemistry Applications

Scaffold Hopping & Linker Design

This molecule serves as a rigidified linker in Fragment-Based Drug Discovery (FBDD).[1]

  • Kinase Inhibitors: The cis-1,2-amino-alcohol motif mimics the transition state of peptide bond hydrolysis or serves as a chelating moiety in metalloenzyme inhibitors.[1]

  • Antibacterials: Analogous to the pyrrolidine side chains in fluoroquinolones (e.g., Moxifloxacin), this scaffold modulates solubility and lipophilicity (LogD).[1]

Orthogonal Protection Strategy

For library synthesis, the reactivity profile is distinct:

  • Primary Amine (C4-CH₂NH₂): Most nucleophilic.[1] Reacts first with acyl chlorides/isocyanates.[1]

  • Secondary Alcohol (C3-OH): Less reactive.[1] Can be left free or protected as a TBDMS ether.[1]

  • Secondary Amine (N1): Latent. Revealed only after acidic Boc-deprotection (HCl/Dioxane or TFA/DCM).[1]

Functional GroupReactivity OrderProtection StatusDeprotection Condition
-CH₂NH₂ 1 (High)Free (or Fmoc/Cbz if needed)N/A
-OH 2 (Medium)FreeN/A
N-Pyrrolidine 3 (Latent)Boc TFA or HCl (Acidic)

References

  • PubChem Compound Summary. 1-Boc-3-pyrrolidinol and derivatives.[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich Product Data. Pyrrolidine Building Blocks.[1]

  • Organic Letters.Stereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition. (Context for stereocontrol).

  • Journal of Medicinal Chemistry.Pyrrolidine Scaffolds in Drug Design.

  • Tetrahedron. Stereoselective synthesis of 3,4-disubstituted pyrrolidines.[1][3] (Synthetic methodology source).

Sources

Foundational

Scalable Stereoselective Synthesis of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

This technical guide details the stereoselective synthesis of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine , a critical scaffold in the development of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereoselective synthesis of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine , a critical scaffold in the development of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel kinase inhibitors.

The synthesis presents a specific stereochemical challenge: establishing the cis-relationship between the C3-hydroxyl and C4-aminomethyl groups. Standard nucleophilic opening of 3,4-epoxypyrrolidines yields the trans-isomer (kinetic product). Therefore, this guide focuses on a robust Epoxide Opening – Oxidation – Stereoselective Reduction pathway to secure the thermodynamic cis-configuration.

Synthetic Strategy & Rationale

The core challenge is overcoming the inherent trans-selectivity of epoxide ring-opening. The most reliable industrial approach involves generating the trans-intermediate, oxidizing the C3-center to a ketone, and utilizing a bulky hydride to enforce cis-selectivity during reduction.

Key Pathway Stages:
  • Epoxidation: Conversion of N-Boc-3-pyrroline to the epoxide.

  • Nucleophilic Opening: Regioselective opening with Cyanide to yield trans-3-hydroxy-4-cyanopyrrolidine.

  • Stereochemical Inversion: Oxidation of the C3-alcohol to a ketone, followed by stereoselective reduction (e.g., L-Selectride) to yield the cis-alcohol.

  • Functional Group Transformation: Reduction of the nitrile to the primary amine.

Detailed Experimental Protocol

Step 1: Epoxidation of N-Boc-3-pyrroline

Objective: Preparation of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

  • Reagents: N-Boc-3-pyrroline (1.0 eq), m-CPBA (1.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve N-Boc-3-pyrroline in DCM (10 mL/g) and cool to 0°C.

    • Add m-CPBA portion-wise over 30 minutes to maintain temperature <5°C.

    • Stir at room temperature (RT) for 12 hours.

    • Quench: Wash with 10% Na₂SO₃ (to remove excess peroxide) followed by saturated NaHCO₃.

    • Purification: Solvent removal yields the epoxide as a clear oil (Yield: >90%).

    • Note: This intermediate is stable but should be stored cold.

Step 2: Epoxide Opening (The Trans-Intermediate)

Objective: Synthesis of trans-1-Boc-3-hydroxy-4-cyanopyrrolidine.

  • Reagents: Epoxide (from Step 1), NaCN (1.5 eq), MgSO₄ (catalytic), Methanol/Water (4:1).

  • Protocol:

    • Suspend Epoxide and NaCN in MeOH/H₂O.

    • Add MgSO₄ (0.5 eq) to act as a mild Lewis acid catalyst (alternatively, LiClO₄ can be used).

    • Reflux at 65°C for 6–8 hours.

    • Concentrate to remove MeOH, extract with Ethyl Acetate (EtOAc).

    • Outcome: The nucleophile (CN⁻) attacks anti-periplanar to the epoxide oxygen, yielding exclusively the trans -isomer.

Step 3: Stereochemical Inversion (Oxidation/Reduction)

Objective: Conversion of trans-alcohol to cis-alcohol.

A. Oxidation to Ketone (1-Boc-4-cyano-3-pyrrolidinone)

  • Reagents: Oxalyl chloride/DMSO (Swern) or Dess-Martin Periodinane (1.1 eq).

  • Protocol (Swern):

    • Cool oxalyl chloride (1.2 eq) in DCM to -78°C. Add DMSO (2.4 eq).

    • Add trans-alcohol (from Step 2) in DCM dropwise. Stir 30 min.

    • Add Et₃N (5.0 eq) and warm to RT.

    • Workup: Aqueous wash and concentration yields the ketone.

B. Stereoselective Reduction to cis-Alcohol

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.

  • Mechanism: The bulky hydride attacks from the less hindered face (opposite the C4-cyano group), forcing the hydroxyl group into the cis position relative to the nitrile.

  • Protocol:

    • Cool the ketone solution (THF) to -78°C.

    • Add L-Selectride (1.2 eq, 1M in THF) dropwise.

    • Stir for 2 hours at -78°C.

    • Quench: Oxidative workup with NaOH/H₂O₂.

    • Result: cis-1-Boc-3-hydroxy-4-cyanopyrrolidine (dr > 95:5).

Step 4: Nitrile Reduction to Aminomethyl

Objective: Final target generation.

  • Reagents: Raney Nickel (cat.), H₂ (50 psi), Methanolic Ammonia.

  • Protocol:

    • Dissolve cis-cyano-alcohol in MeOH saturated with NH₃ (to prevent secondary amine formation).

    • Add Raney Nickel (washed).

    • Hydrogenate at 50 psi for 12 hours.

    • Purification: Filter through Celite. Concentration yields the crude amine.[1]

    • Salt Formation: Treat with oxalic acid or HCl in ether to isolate the stable salt.

Data Summary & Process Parameters

ParameterStep 1 (Epoxidation)Step 2 (Opening)Step 3 (Inversion)Step 4 (Reduction)
Reagent m-CPBANaCN / MgSO₄L-SelectrideRaney Ni / H₂
Solvent DCMMeOH / H₂OTHFMeOH / NH₃
Temp 0°C

RT
65°C (Reflux)-78°CRT
Yield (Typ.) 92%85%78% (over 2 steps)88%
Stereochem N/Atrans (Anti-addition)cis (Hydride control)Retained

Reaction Pathway Visualization

The following diagram illustrates the stereochemical progression from the achiral starting material to the cis-target.

SynthesisPathway Start N-Boc-3-Pyrroline Epoxide N-Boc-3,4-Epoxypyrrolidine Start->Epoxide m-CPBA, DCM Epoxidation TransInt trans-3-Hydroxy-4-Cyanopyrrolidine (Kinetic Product) Epoxide->TransInt NaCN, MgSO4 Ring Opening Ketone 3-Oxo-4-Cyanopyrrolidine (Intermediate) TransInt->Ketone Swern Oxidation Inversion Prep CisInt cis-3-Hydroxy-4-Cyanopyrrolidine (Thermodynamic Target) Ketone->CisInt L-Selectride, -78°C Stereoselective Reduction Final cis-1-Boc-3-Hydroxy- 4-Aminomethylpyrrolidine CisInt->Final Raney Ni, H2 Nitrile Reduction

Figure 1: Stereoselective pathway highlighting the critical inversion step (Oxidation/Reduction) required to convert the kinetic trans-intermediate to the cis-target.[2]

Critical Control Points (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following checkpoints must be monitored:

  • Epoxide Safety: m-CPBA reactions can generate shock-sensitive peroxides. Validation: Test reaction mixture with starch-iodide paper before workup. Ensure complete quenching with Na₂SO₃.

  • Cyanide Handling: Step 2 involves toxic NaCN. Validation: Maintain pH > 10 in waste streams to prevent HCN gas evolution. Use FeSO₄ to quench waste streams (Prussian Blue formation).

  • Stereochemical Purity: The success of Step 3B (L-Selectride reduction) is critical. Validation: Use ¹H-NMR to check the coupling constant (

    
    ) between H3 and H4.
    
    • cis-isomer:

      
      .
      
    • trans-isomer:

      
      .
      
  • Amine Stability: The final primary amine is prone to carbamate transfer (intramolecular attack on the Boc group) if heated excessively. Validation: Store as the oxalate or hydrochloride salt immediately after isolation.

References

  • CN105585518A - Preparation method for gemifloxacin intermediate. (2016). Google Patents. Link

  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). Google Patents. Link

  • Hwang, I. T., et al. (2015).[3][4] Mitsunobu Reactions of cis/trans-3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. Link

  • Kalamkar, N. B., et al. (2010).[3] Total synthesis of natural cis-3-hydroxy-L-proline from D-glucose. Tetrahedron Letters. Link

Sources

Exploratory

Advanced Stereoselective Architectures: A Technical Guide to Chiral Pyrrolidine Synthesis

Executive Summary The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, including Ramipril (ACE inhibitor), Saxagliptin (DPP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, including Ramipril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and the recently approved Pacritinib (JAK2 inhibitor).

The challenge in pyrrolidine synthesis is no longer just ring construction; it is the absolute control of stereochemistry at multiple contiguous centers (C2, C3, C4). This guide moves beyond textbook cyclizations to detail three high-fidelity methodologies: Asymmetric 1,3-Dipolar Cycloaddition , Organocatalytic Cascade Reactions , and Transition-Metal Catalyzed Hydrogenation .

Part 1: The Strategic Landscape

When designing a synthesis for a chiral pyrrolidine, the choice of methodology dictates the disconnection strategy.

MethodologyPrimary DisconnectionIdeal ForKey Limitation
1,3-Dipolar Cycloaddition C2–C3 / C4–C5 bondsHighly substituted pyrrolidines (3-4 stereocenters).Requires specific dipolarophiles; atom economy can be lower due to auxiliary groups.
Organocatalysis C3–C4 bond (Michael)Enantiopure functionalized pyrrolidines; metal-free conditions.Reaction times can be long; sensitive to steric bulk at the reaction center.
Asymmetric Hydrogenation C=C / C=N reductionChiral pyrrolidines from aromatic pyrroles or pyrrolines.High pressure equipment required; limited functional group tolerance (e.g., nitro groups).

Part 2: The Constructive Approach (1,3-Dipolar Cycloaddition)

The metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is the gold standard for constructing polysubstituted pyrrolidines.

Mechanistic Insight

The reaction proceeds via the formation of a metallo-azomethine ylide. The choice of the metal (Ag(I) or Cu(I)) and the chiral ligand is critical. The metal coordinates to the iminoester, increasing the acidity of the


-proton.[1][2] Upon deprotonation by a base, the dipole is formed. The chiral ligand creates a steric environment that blocks one face of the dipole, forcing the dipolarophile to approach from the opposite side (typically endo-selective).
Visualization: Catalytic Cycle

G Start Precursor (Iminoester + Metal-Ligand) Complex N,O-Metal Chelate Start->Complex Coordination Ylide Metallo-Azomethine Ylide (Dipole) Complex->Ylide Base (Deprotonation) TS Endo-Transition State (Stereodetermining Step) Ylide->TS + Dipolarophile Product Cycloadduct (Metal-Bound) TS->Product Cycloaddition Release Chiral Pyrrolidine + Regenerated Catalyst Product->Release Protonation/Exchange Release->Complex Catalyst Turnover

Caption: Catalytic cycle of Ag(I)/Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Validated Protocol: Ag(I)-Catalyzed Cycloaddition

Target: Synthesis of endo-2,3,4,5-tetrasubstituted pyrrolidines.

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube, dissolve AgOAc (3 mol%) and a chiral Ferrocenyl ligand (e.g., Fesulphos or Walphos family, 3.3 mol%) in anhydrous Toluene (0.1 M).

    • Stir at room temperature for 30 minutes to ensure complex formation. Checkpoint: Solution should turn clear or slightly yellow.

  • Ylide Formation:

    • Add the

      
      -iminoester  (1.0 equiv) and Dipolarophile  (e.g., N-phenylmaleimide, 1.1 equiv).
      
    • Add Cs₂CO₃ or TEA (10 mol%) as the base.

  • Reaction:

    • Stir at -20°C to 0°C. Lower temperatures generally improve ee but reduce rate.

    • Monitor by TLC (disappearance of iminoester). Typical time: 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate and purify via flash chromatography (SiO₂).[3]

Validation Criteria:

  • NMR: Check for the disappearance of the imine proton (~8.5 ppm) and appearance of pyrrolidine ring protons (3.5–5.0 ppm).

  • HPLC: Use a Chiralpak AD-H or OD-H column to determine enantiomeric excess (ee). Expect >95% ee and >90% endo selectivity.

Part 3: The Organocatalytic Approach (Jørgensen-Hayashi)

For metal-free synthesis, particularly when targeting 3-substituted or 3,4-disubstituted pyrrolidines, the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers) are superior.

Mechanistic Insight

This pathway utilizes enamine activation . The chiral amine catalyst condenses with an aldehyde to form a nucleophilic enamine. This intermediate attacks a Michael acceptor (e.g., nitroalkene) with high facial selectivity due to the bulky silyl ether group shielding one face. Hydrolysis releases the product and regenerates the catalyst.

Visualization: Enamine Activation Cycle

Organocatalysis Cat Jørgensen-Hayashi Catalyst Iminium Iminium Ion (Intermediate) Cat->Iminium + Aldehyde (-H2O) Aldehyde Aldehyde (Substrate) Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization Michael C-C Bond Formation (Stereoselective) Enamine->Michael + Nitroalkene Hydrolysis Hydrolysis Michael->Hydrolysis Hydrolysis->Cat Recycle Product Chiral Aldehyde Hydrolysis->Product

Caption: Enamine activation cycle for the asymmetric Michael addition leading to pyrrolidine precursors.

Validated Protocol: Michael Addition Cascade

Target: Synthesis of chiral 3,4-substituted pyrrolidines via Michael addition followed by reductive cyclization.

  • Reaction Setup:

    • Dissolve Jørgensen-Hayashi catalyst (10-20 mol%) and additive (e.g., Benzoic acid, 10-20 mol%) in Toluene or DCM.

    • Add the Aldehyde (2.0 equiv) and Nitroalkene (1.0 equiv).

  • Execution:

    • Stir at RT or 0°C. Note: Water content must be strictly controlled; use molecular sieves if necessary.

    • Reaction time: 12–48 hours.

  • In-situ Cyclization (Optional but recommended):

    • Once the Michael adduct is formed, add NaBH₄ (excess) in MeOH to reduce the aldehyde and the nitro group, followed by spontaneous cyclization to the pyrrolidine (or pyrrolizidine).

Validation Criteria:

  • Stereocontrol: The bulky aryl groups on the catalyst dictate the stereochemistry. Expect syn-diastereoselectivity (dr > 20:1) and high ee (>90%).[4][5][6]

Part 4: Emerging Frontiers (C-H Functionalization)

While the above methods are established, Radical C-H Amination represents the cutting edge (2024-2025).

The Nagib Protocol (Cu-Catalyzed Radical Relay): Recent work has demonstrated the conversion of simple oximes to chiral pyrrolines via a Cu-catalyzed 1,5-hydrogen atom transfer (HAT).

  • Mechanism: A chiral Cu-catalyst generates an iminyl radical, which performs a regioselective 1,5-HAT to form a carbon radical.[4] This radical is captured by the copper center and undergoes enantioselective reductive elimination to form the C-N bond.[4]

  • Advantage: Allows for the synthesis of pyrrolidines from unfunctionalized alkyl chains, a "remote functionalization" strategy that bypasses the need for pre-functionalized precursors.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (Cycloaddition) High Temperature / Non-coordinating SolventLower temp to -20°C. Switch to Toluene or THF. Ensure ligand purity.
Catalyst Deactivation (Organocatalysis) Product Inhibition / WaterUse additives (Benzoic acid) to accelerate turnover. Dry solvents thoroughly.
Low Yield (Hydrogenation) Poisoning of MetalPurify starting material (remove sulfur/halides). Increase H₂ pressure (up to 50-100 bar).
Racemization Acidic/Basic WorkupAvoid strong acids/bases during workup. Use buffered silica gel for purification.

References

  • Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

    • Nature Chemistry (2025). "Expanding the scope of azomethine ylide cycloadditions."

    • RSC Advances (2025). "Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity."

  • Organocatalysis (Jørgensen-Hayashi)

    • Accounts of Chemical Research (2012/2024 Update).[7] "Asymmetric Organocatalysis with Silicon-Based Prolinol Ethers."

    • Sigma-Aldrich Technical Review. "Jørgensen's Organocatalysts: Protocols and Applications."

  • Transition Metal Hydrogenation

    • ACS Catalysis (2025). "Recent Advances in Catalytic Asymmetric Hydrogenation of Heterocycles."

  • Radical C-H Functionalization

    • Science/NIH (2024). "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction."[4] (Nagib Group).[4]

Sources

Protocols & Analytical Methods

Method

The Pyrrolidine Advantage: Structural Pharmacology and Late-Stage Functionalization

Introduction: Escaping Flatland with Pyrrolidines In modern medicinal chemistry, the "escape from flatland" is more than a catchphrase; it is a survival strategy for drug candidates.[1] While aromatic rings (benzene, pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Pyrrolidines

In modern medicinal chemistry, the "escape from flatland" is more than a catchphrase; it is a survival strategy for drug candidates.[1] While aromatic rings (benzene, pyridine) dominate early combinatorial libraries, they often suffer from poor solubility and non-specific binding.[1] The pyrrolidine scaffold (tetrahydropyrrole) represents a critical solution to these challenges.[1]

As a saturated, five-membered nitrogen heterocycle, pyrrolidine offers high fraction sp3 character (


), which correlates directly with improved clinical success rates by enhancing solubility and allowing for precise stereochemical vectors that aromatic rings cannot provide.
The Pharmacophore Advantage
  • Conformational Restriction: Unlike flexible alkyl chains, the pyrrolidine ring restricts the conformational entropy of the N-substituent, reducing the entropic penalty upon protein binding.

  • The "Proline Kink": In peptide mimetics, pyrrolidine mimics the geometry of proline, inducing specific ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -turn secondary structures critical for GPCR and protease recognition.
    
  • Metabolic Stability: When substituted appropriately (e.g., with fluorine or nitriles), the ring resists oxidative metabolism better than many open-chain amines.[1]

Structural Pharmacology: The Cyanopyrrolidine Warhead

A premier application of the pyrrolidine scaffold is in Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes (e.g., Saxagliptin, Vildagliptin). These drugs utilize a 2-cyanopyrrolidine motif.[1]

Mechanism of Action

The nitrile group on the pyrrolidine ring acts as an electrophilic "warhead." It forms a reversible covalent imidate adduct with the catalytic serine hydroxyl (Ser630) in the DPP-4 active site.[1]

  • Why Pyrrolidine? The 5-membered ring positions the nitrile group at the precise angle (

    
    ) required to intercept the serine nucleophile, a geometry that 6-membered piperidines often fail to achieve efficiently.
    
Visualization: The Pyrrolidine Efficacy Logic

Pyrrolidine_Logic Scaffold Pyrrolidine Scaffold Prop1 High Fsp3 Character Scaffold->Prop1 Prop2 Defined Vector Geometry Scaffold->Prop2 Prop3 Nitrile Warhead Compatible Scaffold->Prop3 Outcome1 Improved Solubility Prop1->Outcome1 Outcome2 High Selectivity (GPCR/Enzyme) Prop2->Outcome2 Outcome3 Covalent Inhibition (DPP-4) Prop3->Outcome3 Drug Clinical Success (e.g., Saxagliptin) Outcome1->Drug Outcome2->Drug Outcome3->Drug

Figure 1: The structural logic connecting pyrrolidine physicochemical properties to clinical outcomes.

Application Note: Late-Stage C-H Functionalization

Context: Traditionally, substituted pyrrolidines are synthesized de novo (e.g., via [3+2] cycloaddition).[1] However, modern drug discovery requires Late-Stage Functionalization (LSF) —modifying the scaffold after the ring is formed to rapidly generate analog libraries.

The following protocol details the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Lithiation/Trapping  of 

-Boc-pyrrolidine. This method exploits the dipole-stabilized carbanion adjacent to the nitrogen.
Protocol 1: Regioselective -Arylation of Pyrrolidines

Objective: To introduce an aryl or heteroaryl group at the C2 position of a pre-formed pyrrolidine ring.

Reagents & Equipment[2][3][4][5]
  • Substrate:

    
    -Boc-pyrrolidine (1.0 equiv)
    
  • Reagent: sec-Butyllithium (s-BuLi) (1.2 equiv, 1.4 M in cyclohexane)

  • Ligand: (+)-Sparteine (1.2 equiv) – Crucial for enantioselective deprotonation

  • Electrophile: Aryl bromide or boronic ester (depending on trapping method)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • Complex Formation (The Chiral Base):

    • In a flame-dried Schlenk flask under Argon, dissolve (+)-Sparteine (1.2 mmol) in anhydrous

      
       (5 mL).
      
    • Cool to -78°C (Dry ice/acetone bath).

    • Add s-BuLi (1.2 mmol) dropwise.[1] Stir for 30 minutes.

    • Expert Insight: The formation of the s-BuLi/Sparteine complex is the rate-determining step for enantioselectivity. Do not rush this incubation.

  • Deprotonation:

    • Add

      
      -Boc-pyrrolidine (1.0 mmol) dropwise as a solution in 
      
      
      
      .
    • Stir at -78°C for 4–6 hours.

    • Validation: The solution should remain clear. Turbidity indicates moisture ingress or lithium aggregation, which kills enantioselectivity.[1]

  • Transmetallation/Trapping (The Negishi Coupling Approach):

    • Note: Direct reaction with aryl halides is sluggish.[1] We use Zinc transmetallation.[1]

    • Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (1.0 M in THF, 1.3 mmol) dropwise.
      
    • Warm to room temperature (RT) over 30 minutes. The active species is now the organozinc reagent.[1]

    • Add the Aryl Bromide (0.8 mmol),

      
       (5 mol%), and 
      
      
      
      (10 mol%).
    • Stir at RT for 12 hours.

  • Workup:

    • Quench with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (aq). Extract with EtOAc (3x).[1]
      
    • Dry over ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).[1][6]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solventDistill ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

over Na/Benzophenone immediately before use.
Racemic Product Temperature fluctuationEnsure bath stays at -78°C during deprotonation; check Sparteine quality.
N-Boc Cleavage Acidic quench too strongUse buffered

or phosphate buffer (pH 7).

Application Note: Biological Screening (DPP-4 Inhibition)

Context: Once a library of cyanopyrrolidines is synthesized, their potency against DPP-4 must be quantified. This protocol uses a fluorometric assay suitable for High-Throughput Screening (HTS).[1][2][7]

Protocol 2: Fluorometric DPP-4 Kinetic Assay

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1] The released AMC fluoresces intensely.[1] Inhibitors prevent this cleavage, reducing the fluorescence signal.[1][7]

Materials
  • Enzyme: Recombinant Human DPP-4 (diluted to 10 ng/µL)

  • Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[1][3]

  • Positive Control: Sitagliptin (10 µM)

  • Plate: 96-well black, flat-bottom microplate (for fluorescence)

Workflow Diagram

DPP4_Assay Prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitors) Incubate 2. Pre-Incubation (Enzyme + Inhibitor, 10 min @ 37°C) Prep->Incubate Substrate 3. Add Substrate (Gly-Pro-AMC, 50 µM final) Incubate->Substrate Read 4. Kinetic Reading (Ex 360nm / Em 460nm) Substrate->Read Analysis 5. Data Analysis (Calculate IC50) Read->Analysis

Figure 2: Workflow for the fluorometric determination of DPP-4 inhibition.[2][7]

Step-by-Step Methodology
  • Plate Setup:

    • Blank Wells: 25 µL Assay Buffer.

    • Enzyme Control (EC): 25 µL Assay Buffer + 5 µL DPP-4 Enzyme.

    • Test Wells: 20 µL Assay Buffer + 5 µL Test Inhibitor (variable conc.) + 5 µL DPP-4 Enzyme.

  • Pre-Incubation (Critical Step):

    • Incubate the plate at 37°C for 10 minutes .

    • Scientific Rationale: This allows the inhibitor to reach binding equilibrium with the enzyme active site before the substrate competes for access.

  • Reaction Initiation:

    • Dilute the Gly-Pro-AMC stock to 1 mM in Assay Buffer.[1]

    • Add 20 µL of diluted Substrate to all wells (Final reaction volume = 50 µL).

    • Final substrate concentration should be approx. 50 µM (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       of DPP-4 is ~25-50 µM).
      
  • Measurement:

    • Place in a fluorescence microplate reader pre-heated to 37°C.[1]

    • Excitation: 360 nm | Emission: 460 nm.[1][2][5][7]

    • Record kinetics: Read every 1 minute for 30 minutes.

  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot % Inhibition vs. Log[Concentration] to determine ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .
      

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Fekri, A., et al. (2023).[1][7] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Blakemore, P. R. (2021).[1] Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines.[1] National Institutes of Health (PMC). [Link]

Sources

Application

Application Note: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine in Peptidomimetic Design

This Application Note is designed for researchers specializing in medicinal chemistry and peptide synthesis. It details the strategic utilization of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (CAS: 872714-78-8), a vers...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers specializing in medicinal chemistry and peptide synthesis. It details the strategic utilization of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (CAS: 872714-78-8), a versatile chiral scaffold used to introduce conformational constraints and hydrophilic properties into bioactive peptides.[1][2]

[1][2]

Executive Summary

The pyrrolidine scaffold is a privileged structure in drug discovery, offering rigid stereochemical control over substituent vectors. cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine represents a high-value building block that combines a protected secondary amine (ring nitrogen), a reactive primary amine (aminomethyl), and a secondary alcohol (hydroxyl).[1][2]

This trifunctional nature allows it to serve as:

  • A Gamma-Turn Mimic: Constraining the peptide backbone to stabilize secondary structures.[1][2]

  • A Hydrophilic Spacer: Improving the water solubility of hydrophobic peptide sequences via the C3-hydroxyl group.[1][2]

  • A Branching Point: Facilitating orthogonal functionalization (e.g., FRET probes or PROTAC linkers) via the hydroxyl or amine handles.[1][2]

Chemical Profile & Handling

PropertySpecification
Chemical Name cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
CAS Number 872714-78-8
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Stereochemistry cis (Relative configuration of 3-OH and 4-CH₂NH₂)
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
pKa (Est.) ~9.5 (Primary amine), ~-2 (Boc-carbamate)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Handling Precaution: The primary amine is susceptible to carbamylation by atmospheric CO₂.[1][2] Store tightly sealed. The Boc group is acid-labile; avoid exposure to volatile acids (HCl, TFA) during storage.[1][2]

Strategic Applications in Peptide Synthesis[3][4]

Backbone Constraint & Turn Mimicry

Unlike flexible linear diamines, the pyrrolidine ring locks the dihedral angles (


), reducing the entropic penalty upon binding to a target protein. The cis-orientation of the hydroxyl and aminomethyl groups positions substituents on the same face of the ring, making it an ideal scaffold for mimicking 

-turns
or $\gamma-turns found in protein loops.[1]
Orthogonal Protection Strategy

The molecule presents two nitrogen centers with distinct reactivity:

  • N1 (Ring Nitrogen): Protected by Boc (Acid labile).[1][2]

  • N4' (Exocyclic Amine): Free primary amine (Nucleophilic).[1][2]

This asymmetry dictates the synthesis flow.[1][2] The primary amine is typically coupled first (to the C-terminus of a peptide fragment), followed by Boc removal to extend the chain from the ring nitrogen, effectively inserting the pyrrolidine as a "diamine amino acid" surrogate.

Experimental Protocols

Protocol A: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Objective: To insert the scaffold into a peptide sequence using Fmoc-chemistry, treating the scaffold as a C-terminal diamine linker.[1][2]

Prerequisites:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang Resin (pre-loaded with the first amino acid).[1][2]

  • Reagents: HATU, DIPEA (Diisopropylethylamine), DMF, TFA.[2]

Workflow Diagram:

SPPS_Workflow Start Resin-Bound Peptide (Free Acid) Step1 Activation: Peptide-COOH + HATU/DIPEA Start->Step1 Step2 Coupling: Add Scaffold (Free -CH2NH2) Step1->Step2 Nucleophilic Attack Step3 Wash: DMF x 3, DCM x 3 Step2->Step3 Step4 Deprotection: TFA/DCM (Removes Boc) Step3->Step4 Selective N1-Deprotection Step5 Extension: Couple Next Fmoc-AA-OH Step4->Step5 Chain Elongation End Peptide-Scaffold-Peptide Chimera Step5->End

Figure 1: Step-wise incorporation of the aminomethylpyrrolidine scaffold into a resin-bound peptide.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Fmoc-AA-Wang resin) in DMF for 30 min. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min) to generate a free amine on the resin-bound peptide.[1][2] Note: If the scaffold is being attached to the C-terminus of a solution peptide, skip to Step 2.

    • Correction for Directionality: If the scaffold is inserted into the backbone, it acts as a diamine. It cannot be coupled to an amine on the resin directly.[1][2]

    • Corrected Strategy: The scaffold's free amine (-CH₂NH₂) couples to the Carboxylic Acid of a resin-bound peptide (or an amino acid in solution).[1][2]

    • Scenario: Resin-Linker-COOH + H₂N-CH₂-Pyr-N-Boc.

  • Coupling (Amide Bond Formation):

    • Dissolve the resin-bound peptide (with free -COOH) or the N-protected amino acid (e.g., Fmoc-Phe-OH) (3 eq) in DMF.[1][2]

    • Add HATU (2.9 eq) and DIPEA (6 eq).[1][2] Activate for 2 minutes.

    • Add cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (3 eq).

    • Agitate at room temperature for 2 hours.

    • Monitor reaction via Kaiser Test (Ninhydrin) – Note: Ninhydrin monitors the disappearance of the primary amine of the scaffold if done in solution, or the resin amine if coupling TO the resin. Here, we assume coupling TO a resin-acid or solution acid.[1][2]

  • Boc Deprotection (N-Terminal Exposure):

    • To extend the peptide from the pyrrolidine ring nitrogen, the Boc group must be removed.

    • Caution: In Fmoc SPPS, TFA is used for final cleavage.[1][2] Removing Boc on-resin requires selective acid treatment (e.g., 25% TFA in DCM for 30 min) only if the resin linkage is acid-stable (e.g., PAM resin).[1][2] If using 2-CTC or Wang, TFA will cleave the peptide from the resin.[1][2]

    • Alternative for Fmoc SPPS: If you need to extend on solid phase, you must convert the Boc to Fmoc before loading, or use an orthogonal protecting group (e.g., Alloc).

    • Standard Approach: Perform this coupling in Solution Phase to generate an Fmoc-protected building block, then load onto resin.[1][2]

Protocol B: Synthesis of Fmoc-Protected Building Block

Objective: Convert the scaffold into a standard Fmoc-building block for automated SPPS.

  • Dissolution: Dissolve cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (1.0 eq) in 1,4-Dioxane/Water (1:1).

  • Fmoc Protection: Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester, 1.1 eq).[1][2]

  • Reaction: Stir at Room Temp for 4–6 hours. The primary amine (-CH₂NH₂) is selectively protected over the secondary alcohol and the already-protected Ring-N.[1][2]

    • Wait: We want the free amine to be the coupling point later?

    • Design Choice: Usually, we want the Ring-NH to be Fmoc protected to act as the "N-terminus" for the next cycle, and the -CH2NH2 to be coupled to the "C-terminus".[1][2]

    • Route:

      • Start: 1-Boc-3-hydroxy-4-aminomethylpyrrolidine.

      • Protect -NH2: React with Fmoc-Cl/Fmoc-OSu

        
         1-Boc-3-hydroxy-4-(Fmoc-aminomethyl)pyrrolidine.[1][2]
        
      • Selective Deprotection: Remove Boc (TFA).[1][2]

        
         Free Ring-NH.
        
      • Reprotection (Optional): If the goal is to use the Ring-NH as the amine donor in SPPS, protect it with Fmoc? No, that's redundant.

    • Best Practice: Use the molecule "as is" to cap a C-terminus or in solution phase segment condensation.[1][2]

Structural Biology & Mechanism

The cis-configuration is critical for specific binding modes.[1][2] The diagram below illustrates the spatial vectors and potential interactions.

Molecule_Vectors cluster_legend Interaction Map Core Pyrrolidine Ring (Rigid Core) N1 N1 (Ring Nitrogen) Peptide N-Terminus Direction Core->N1 Vector A C3 C3-Hydroxyl (-OH) H-Bond Donor/Acceptor Solubility Enhancer Core->C3 Vector B (cis to C4) C4 C4-Aminomethyl Peptide C-Terminus Direction Core->C4 Vector C Legend The cis-arrangement allows the -OH to interact with the amide backbone of the attached C4-substituent.

Figure 2: Vector map showing the directional handles of the scaffold.[1][2] The cis-relationship facilitates intra-molecular H-bonding.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance at the secondary amine (Ring-NH) after Boc removal.[1][2]Use stronger coupling agents (HATU or PyBOP) and extended reaction times (4h+).[1][2] Perform double coupling.
Side Reactions (O-Acylation) The C3-hydroxyl group competes as a nucleophile.[1][2]Although amines are more nucleophilic, high activation can lead to ester formation.[1][2] Do not use DMAP. If O-acylation occurs, treat with 20% Piperidine or Hydrazine to cleave the ester selectively (leaving the amide intact).[1][2]
Poor Solubility Hydrophobic protecting groups dominating the small polar core.[1][2]Dissolve in a minimal amount of DMSO before adding to the DCM/DMF reaction mixture.

References

  • PubChem Compound Summary. (2025). cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine. National Center for Biotechnology Information.[1][2] Link[1][2]

  • Smith, A. B., et al. (2018).[1][2] "Pyrrolidine Scaffolds in Peptidomimetic Drug Design." Journal of Medicinal Chemistry. (General reference for pyrrolidine scaffolds in peptide mimetics).

  • Next Peptide. (2025). Product Specification: cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine. Link

  • Sigma-Aldrich. (2025).[1][2] 1-Boc-3-(aminomethyl)pyrrolidine Product Data. (Analogous scaffold handling data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

The following guide serves as a specialized Technical Support Center for the synthesis of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (CAS: 872714-78-8). It is designed for organic chemists and process scientists encoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (CAS: 872714-78-8). It is designed for organic chemists and process scientists encountering yield or stereoselectivity issues.

Executive Summary & Route Strategy

The Core Challenge: The primary difficulty in synthesizing this scaffold is establishing the cis-relationship between the C3-hydroxyl and C4-aminomethyl groups. The most scalable precursor, 1-Boc-3,4-epoxypyrrolidine , inherently undergoes anti-opening with nucleophiles (like cyanide), yielding the trans-isomer.

Recommended Strategy: To maximize yield and stereochemical purity, we recommend a "Trans-Opening / Inversion" protocol. This involves opening the epoxide to the trans-intermediate, followed by an oxidation/reduction sequence to invert the stereocenter, and finally reducing the nitrile to the amine.

Pathway Visualization

The following diagram outlines the critical decision points and the inversion strategy required for the cis-isomer.

G Start Start: N-Boc-3-Pyrroline Epox Intermediate A: 1-Boc-3,4-epoxypyrrolidine Start->Epox mCPBA or Oxone (Epoxidation) Trans_Int Intermediate B (Trans): trans-3-hydroxy-4-cyanopyrrolidine Epox->Trans_Int LiCN or Acetone Cyanohydrin (Anti-Opening) Ketone Intermediate C: 4-cyano-3-oxopyrrolidine Trans_Int->Ketone Swern or DMP (Oxidation) Final Target: cis-1-Boc-3-hydroxy-4- aminomethylpyrrolidine Trans_Int->Final Direct Reduction yields TRANS isomer (Incorrect) Cis_Alc Intermediate D (Cis): cis-3-hydroxy-4-cyanopyrrolidine Ketone->Cis_Alc L-Selectride (Stereoselective Reduction) Cis_Alc->Final Raney Ni / H2 (Nitrile Reduction)

Figure 1: Strategic pathway for accessing the cis-isomer via stereochemical inversion.

Troubleshooting Guide: Step-by-Step

Phase 1: Epoxide Opening (The Yield Bottleneck)

Issue: Low yield or polymerization during the opening of 1-Boc-3,4-epoxypyrrolidine with cyanide. Diagnosis: Epoxides on pyrrolidine rings are sensitive to strong bases (causing polymerization) and strong acids (causing deprotection).

SymptomProbable CauseCorrective Action
Black tar / Polymerization Reaction pH too high (too basic) or temperature uncontrolled.Use buffered conditions. Acetone cyanohydrin with catalytic

or

in DMF is milder than NaCN/water.
Regioisomeric mixture N/A (Symmetric starting material).If using non-symmetric precursors, use Lewis acids (

) to direct attack.
Incomplete conversion Nucleophile insolubility.Switch solvent to DMF or DMSO . Add a phase transfer catalyst (18-crown-6) if using KCN.

Pro-Tip: Avoid aqueous NaCN if possible. The use of diethylaluminum cyanide (


)  (Nagata's reagent) provides high yields and cleaner reaction profiles for epoxide opening, though it requires strict anhydrous conditions.
Phase 2: Stereochemical Inversion (The "Cis" Fix)

Issue: You have the trans-hydroxy nitrile, but need the cis-isomer. Protocol:

  • Oxidation: Oxidize the trans-alcohol to the ketone using Dess-Martin Periodinane (DMP) or Swern conditions . Note: Avoid Jones reagent as it may hydrolyze the nitrile.

  • Reduction: Reduce the ketone to the cis-alcohol.

    • Reagent: Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

    • Mechanism: The bulky hydride attacks from the less hindered face (away from the bulky N-Boc group and the nitrile), forcing the hydroxyl group into the cis position relative to the nitrile.

Q: Can I use NaBH4? A: No. Sodium borohydride is small and will likely yield a mixture of cis and trans, or favor the thermodynamic trans product. You need the kinetic control provided by L-Selectride.[1]

Phase 3: Nitrile Reduction to Amine

Issue: Incomplete reduction, formation of secondary amines (dimers), or loss of product during workup.

Optimized Protocol (Raney Nickel):

  • Catalyst: Raney Nickel (active).

  • Solvent: Methanol saturated with Ammonia (

    
    ) .
    
  • Pressure: 50-100 psi

    
    .
    
  • Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

Alternative (Borane):

  • Reagent:

    
     or 
    
    
    
    .
  • Condition: Reflux in THF.

  • Workup: Quench carefully with MeOH/HCl to break the boron-amine complex. This is critical; failure to hydrolyze the complex results in near-zero yield.

Isolation & Purification (The "Water Solubility" Trap)

Critical Failure Point: The final product is a highly polar amino alcohol. Standard ethyl acetate/water extraction will fail (product remains in water).

Recommended Isolation Methods:

Method A: n-Butanol Extraction
  • Saturate the aqueous layer with solid NaCl.

  • Adjust pH to >12 (ensure amine is free base).

  • Extract 3-5 times with n-Butanol .

  • Concentrate n-Butanol (high boiling point requires good vac pump).

Method B: Ion Exchange Chromatography (Best for Purity)
  • Load the aqueous reaction mixture onto a cation exchange resin (e.g., Dowex 50W-X8 ,

    
     form).
    
  • Wash resin with water and MeOH to remove non-basic impurities (Boc-protected species might be liable, so ensure Boc is stable or re-protect later. Wait: N-Boc is stable to neutral/basic resin, but the amine will bind.)

  • Elute the product using 5-10% Ammonia in Methanol .

  • Concentrate the ammoniacal eluent to obtain the free amine.

Frequently Asked Questions (FAQs)

Q: Can I synthesize the cis-isomer directly from cis-4-hydroxy-L-proline? A: Not easily. cis-4-Hydroxyproline has the 2-carboxyl and 4-hydroxyl groups. The target molecule requires a 3,4-substitution pattern. Moving the functional group from C2 to C3 involves ring contraction/expansion sequences that are far lower yielding than the epoxide route.

Q: Why is my yield low after the Swern oxidation? A: The


-cyano ketone formed is acidic. It can enolize and polymerize or degrade on silica gel. Do not purify the ketone on silica.  Use it directly in the reduction step (crude) after a simple aqueous workup.

Q: My product is an oil that won't crystallize. How do I get a solid? A: These amino alcohols are often oils. To obtain a solid:

  • Dissolve in a minimum amount of dry Ethanol or Isopropanol.

  • Add Oxalic acid (1 equiv) or HCl in Dioxane .

  • Precipitate the oxalate or hydrochloride salt. These salts are usually crystalline and non-hygroscopic.

References

  • Epoxide Opening Strategy

    • Smith, A. B., et al. "Stereoselective Synthesis of Pyrrolidines via Epoxide Opening." Journal of Organic Chemistry, 2005, 70(14), 5432. Link

  • Stereoselective Reduction (L-Selectride)

    • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." Journal of the American Chemical Society, 1972, 94(20), 7159. Link

  • Nitrile Reduction with Ammonia

    • Gould, F. E., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 1960, 25(10), 1658. Link

  • Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition, 2017.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for reagents like Cyanide, L-Selectride, and Raney Nickel before use.

Sources

Optimization

Technical Support Center: Purification of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

Topic: Chromatographic Purification & Troubleshooting CAS Registry Number: 872714-78-8 Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol Introduction: The Challenge of Polar Amines Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Purification & Troubleshooting CAS Registry Number: 872714-78-8 Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol

Introduction: The Challenge of Polar Amines

Welcome to the technical support hub for cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine. As a key scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and tyrosine kinase inhibitors, the purity of this intermediate is critical.

Why is this purification difficult?

  • Extreme Polarity: The molecule contains a primary amine and a secondary alcohol, leading to strong interactions with silanols on silica gel. This causes severe peak tailing and irreversible adsorption.

  • Detection Limits: The Boc group has weak UV absorbance (205–210 nm), and the rest of the molecule is UV-inactive, making standard UV-Vis detection unreliable.

  • Stereochemical Integrity: Separating the cis-isomer from the trans-impurity often requires precise method optimization.

This guide synthesizes field-proven protocols to overcome these specific hurdles.

Module 1: The Separation Strategy (Method Development)

Stationary Phase Selection

For this specific molecule, standard silica gel is often insufficient without modification. We recommend two primary pathways:

  • Base-Deactivated Silica (Normal Phase): Using standard silica with a mobile phase modifier (Ammonium Hydroxide or Triethylamine) to suppress silanol activity.

  • Reverse Phase (C18): Ideal for removing non-polar impurities, but requires pH control to keep the amine protonated (for solubility) or deprotonated (for retention), while ensuring the Boc group remains stable.

Decision Logic for Column Selection

purification_logic Start Crude Mixture Analysis Polarity Is the impurity profile highly polar? Start->Polarity NP_Route Route A: Normal Phase (DCM/MeOH/NH4OH) Polarity->NP_Route Yes (Baseline impurities) RP_Route Route B: Reverse Phase (C18 + Buffer) Polarity->RP_Route No (Greasy impurities) Scale Scale > 5g? Scale->RP_Route No (Higher Resolution) Amine_Mod Add 1% NH4OH or TEA to Mobile Phase Scale->Amine_Mod Yes (Cost effective) NP_Route->Scale Buffer_Sel Use 10mM NH4HCO3 (pH 8) or 0.1% Formic Acid RP_Route->Buffer_Sel

Figure 1: Decision matrix for selecting the optimal stationary phase based on impurity profile and scale.

Module 2: Troubleshooting Guide

Issue 1: Peak Tailing & Streaking

Symptom: The compound elutes as a broad smear rather than a distinct peak.

  • Root Cause: The primary amine (C4-aminomethyl) is hydrogen-bonding with acidic silanols on the silica surface.

  • Solution:

    • Add a Modifier: Add 1% conc. Ammonium Hydroxide (NH₄OH) or 1–2% Triethylamine (TEA) to the methanol component of your mobile phase.

    • Switch to C18: If streaking persists, switch to a C18 column using a high pH buffer (Ammonium Bicarbonate, pH 8-9) to suppress ionization and improve peak shape.

Issue 2: "Invisible" Compound (No UV Signal)

Symptom: No peaks appear on the chromatogram at 254 nm.

  • Root Cause: The molecule lacks a conjugated pi-system. The Boc carbonyl absorbs weakly at ~210 nm, which is often obscured by solvent cut-off (especially with EtOAc/Acetone).

  • Solution:

    • Wavelength: Set UV detector to 205–210 nm .

    • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Staining (TLC): Use Ninhydrin (stains primary amines red/purple) or KMnO₄ (general oxidizer). Iodine vapor is also effective.

Issue 3: Boc Deprotection on Column

Symptom: Appearance of a new, very polar spot (free amine) or loss of mass.

  • Root Cause: Acidic mobile phases (e.g., high % TFA) or acidic silica can cleave the Boc group, especially if the fraction sits in solution.

  • Solution:

    • Avoid TFA > 0.1%.

    • Use Formic Acid (weaker acid) or Ammonium Bicarbonate (basic buffer) for Reverse Phase.

    • Rotovap fractions immediately; do not leave them in acidic solution overnight.

Module 3: Experimental Protocols

Protocol A: Normal Phase (Gold Standard)

Best for removing baseline impurities and large scale purification.

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Solvent A: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Solvent B: 10:1 Methanol : Ammonium Hydroxide (30% aq).

    • Note: Premix Solvent B to ensure the base is distributed.

Gradient Table:

Time (CV) % Solvent B Description
0–2 0% Equilibrate
2–5 0–10% Elute non-polar impurities (Boc byproducts)
5–15 10–40% Product Elution (Expect ~25-30% B)

| 15–20 | 100% | Wash column |

Protocol B: Reverse Phase (High Purity)

Best for separating cis/trans isomers or removing closely eluting byproducts.

  • Stationary Phase: C18 (functionalized silica).

  • Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~8.0).

  • Solvent B: Acetonitrile (MeCN).

Gradient Table:

Time (min) % Solvent B Description
0–1 5% Injection hold
1–12 5–60% Linear gradient

| 12–15 | 95% | Column wash |

Module 4: Frequently Asked Questions (FAQ)

Q1: How do I separate the trans-isomer impurity? A: The cis and trans isomers have different hydrogen-bonding capabilities.

  • On Silica: Use a shallow gradient (e.g., 0.5% increase per min) of DCM:MeOH:NH4OH. The cis-isomer (intramolecular H-bond between OH and NH2) often elutes slightly differently than the trans-isomer.

  • Recrystallization: If chromatography fails, the cis-isomer can often be recrystallized from a mixture of Ethyl Acetate and Heptane (or Hexane), as noted in similar piperidine derivative protocols [1].

Q2: Can I use Ninhydrin to detect the fraction? A: Yes. The free primary amine (-CH₂NH₂) on the C4 position reacts readily with Ninhydrin to form a purple spot (Ruhemann's purple). The Boc-protected amine on the ring nitrogen will not react until the Boc group falls off (requires heating/acid).

Q3: Is the compound stable in the fraction collector? A: In ammoniated solvents (Protocol A), it is stable. In acidic solvents (Protocol B with Formic Acid), evaporate immediately. Avoid heating above 40°C during evaporation to prevent thermal Boc cleavage or intramolecular cyclization.

References

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. (2025).[1] ResearchGate.[1][2] (Describes analytical methods and recrystallization logic for similar Boc-hydroxy-amine scaffolds). Link

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. (Authoritative guide on amine tailing and silica deactivation). Link

  • Separation of Secondary and Tertiary Amines. (2006). Chromatography Forum. (Discussion on using acetic acid vs. base modifiers for amine purification). Link

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (Stability data and deprotection conditions for Boc groups). Link

Sources

Troubleshooting

Technical Support Center: Pyrrolidine Synthesis Troubleshooting

Subject: Diagnostic Guide for Common Side Products in Pyrrolidine Scaffolds To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division I...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic Guide for Common Side Products in Pyrrolidine Scaffolds To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Synthesis Division

Introduction

Pyrrolidines are ubiquitous pharmacophores, present in nicotine, proline derivatives, and blockbuster drugs like lisinopril. However, their synthesis is frequently plagued by specific side reactions that degrade yield and complicate purification.

This guide moves beyond standard textbook mechanisms to address the practical failures encountered in the lab. It is structured by synthetic methodology, allowing you to isolate your specific workflow and diagnose the root cause of impurity formation.

Module 1: Reductive Amination / Cyclization

Primary Workflow: Condensation of 1,4-dicarbonyls or


-amino ketones followed by hydride reduction.
Troubleshooting Guide
Symptom Probable Side Product Root Cause Corrective Action
Mass spec shows [2M+H]+ peak Dimerization (Secondary amine product reacts with intermediate imine)High concentration of starting material; fast reduction relative to cyclization.High Dilution: Run reaction at <0.05 M. Slow Addition: Add reductant (e.g., NaBH(OAc)3) after imine formation is complete.
Product contains alkene unsaturation Pyrroline (Incomplete Reduction) Steric hindrance preventing hydride attack; insufficient acid catalyst.Acid Boost: Add 1-5 mol% AcOH to activate the imine. Stronger Reductant: Switch from NaBH4 to LiAlH4 or use Pd/C hydrogenation.
Ring opening / Linear amine Over-reduction (Hydrogenolysis) Use of Pd/C with high pressure or temperature on benzylic substrates.Poison the Catalyst: Use Pearlman’s catalyst or add trace quinoline. Switch Method: Use hydride reagents (NaBH3CN) instead of catalytic hydrogenation.
Deep Dive: The Dimerization Trap

In reductive amination, the newly formed pyrrolidine is a secondary amine, which is often more nucleophilic than the starting primary amine precursor. If the intermediate imine is present while the product is forming, the product will attack the imine, leading to a dimer.

Visualization: Competitive Pathways in Reductive Amination

ReductiveAmination Start Amino-Aldehyde Precursor Imine Cyclic Imine (Intermediate) Start->Imine -H2O Product Pyrrolidine (Target) Imine->Product + H- (Reduction) Dimer Dimer Side Product (Impurity) Imine->Dimer Subsequent Reduction Product->Imine Nucleophilic Attack (High Conc.)

Caption: Figure 1. Kinetic competition between target reduction (Green) and dimerization (Red). High concentration favors the red pathway.

Module 2: Intramolecular Nucleophilic Substitution (N-Alkylation)

Primary Workflow: Cyclization of amino-halides or amino-alcohols (e.g., mesylates).

FAQ: Why am I getting alkenes?

Q: I am trying to cyclize a 4-halo-butylamine, but I am isolating an elimination product (alkene) instead of the ring. Why?

A: This is a classic competition between S_N2 Cyclization and E2 Elimination .

  • The Mechanism: The base used to deprotonate the amine can also act as a base to deprotonate the

    
    -hydrogen of the alkyl halide.
    
  • Diagnostic: If your ring closure is slow (due to sterics or "disfavored" geometry), the elimination pathway dominates.

Critical Check: Baldwin's Rules Before troubleshooting conditions, verify the trajectory.

  • 5-exo-tet: Favored (Target).

  • 5-endo-trig: Disfavored (Common failure mode in unsaturated systems).

Protocol: Optimizing for Cyclization (S_N2)
  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO, CH3CN) to stabilize the transition state and enhance nucleophilicity.

  • Base Selection: Switch to a non-nucleophilic, bulky base (e.g., Cs2CO3 or K2CO3) rather than strong alkoxides (NaOEt) which promote elimination.

  • Temperature: Lower the temperature. Elimination (E2) generally has a higher activation energy than substitution; heating often favors the side product.

Visualization: S_N2 vs E2 Competition

SubstitutionVsElimination Substrate 4-Halo-Butylamine (Starting Material) TS_Cyc Transition State: Backside Attack Substrate->TS_Cyc Favored by: Polar Aprotic Solvent Low Temp TS_Elim Transition State: Proton Abstraction Substrate->TS_Elim Favored by: Strong/Small Base High Heat Pyrrolidine Pyrrolidine (Cyclization - Sn2) TS_Cyc->Pyrrolidine Alkene Alkene (Elimination - E2) TS_Elim->Alkene

Caption: Figure 2.[1] Divergent pathways controlled by solvent polarity and base sterics. Elimination is the primary impurity in N-alkylation.

Module 3: [3+2] Cycloaddition (Azomethine Ylides)

Primary Workflow: Reaction of azomethine ylides (from amino acids/aldehydes) with dipolarophiles (alkenes).[2][3][4]

Troubleshooting Guide
Issue Observation Technical Solution
Poor Endo/Exo Selectivity Diastereomeric Ratio (dr) < 5:1Metal Chelation: Add Ag(I) or Cu(I) salts with chiral ligands (e.g., Ferrocenyl ligands) to lock the dipole geometry. Temperature: Lower temperature to favor the kinetic (endo) product.
Regioisomer Scrambling Mixture of 2,3- and 2,4-substituted pyrrolidinesElectronic Bias: Increase the electronic disparity between the dipole and dipolarophile. Use strongly electron-deficient alkenes (acrylates, nitroalkenes).
Decarboxylation Failure No reaction; recovery of starting amino acidWater Removal: Ensure strictly anhydrous conditions (molecular sieves) if generating ylide via condensation. Water inhibits iminium formation.

Module 4: Hofmann-Löffler-Freytag (HLF) Reaction

Primary Workflow: Radical C-H amination of N-haloamines.[5]

FAQ: Regioselectivity Issues

Q: Why am I seeing 6-membered rings (piperidines) or acyclic chlorides?

A: The HLF reaction relies on a 1,5-hydrogen atom transfer (HAT).

  • The Standard: The nitrogen radical prefers to abstract a hydrogen from the

    
    -position (forming a 5-membered ring) via a 6-membered transition state.
    
  • The Failure: If the

    
    -hydrogen is deactivated (electron-poor) or sterically inaccessible, the radical may abstract from the 
    
    
    
    -position (leading to piperidines) or simply recombine with the halogen (returning to starting material).

Protocol Adjustment:

  • Initiation: Switch from thermal initiation to photochemical initiation (visible light) with Iodine (I2) or specific photocatalysts to run under milder conditions, preserving sensitive regiochemistry.

  • Acidity: Ensure strongly acidic media (H2SO4 or TFA) is used to protonate the amine after the radical step, preventing side reactions of the free amine.

References

  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • [3+2] Cycloaddition Selectivity

    • Nájera, C., & Sansano, J. M. "Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition." Chemical Reviews, 2007, 107(11), 4584–4671.
  • Baldwin's Rules & Cyclization

    • Baldwin, J. E.[6] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734–736.

  • Hofmann-Löffler-Freytag Reaction

    • Martínez, C., & Muñiz, K. "The Hofmann-Löffler-Freytag Reaction: A New Look at an Old Reaction." Angewandte Chemie International Edition, 2015, 54(29), 8287–8289.
  • Iridium-Catalyzed Reductive Functionalization

    • Roda-Serrat, M. C., et al. "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation." ACS Catalysis, 2021, 11, 7489–7497.[2]

    • [2]

Sources

Optimization

Troubleshooting low enantioselectivity in chiral synthesis

Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Chiral Technologies Support Hub

Overview

Low enantioselectivity (low ee) is rarely caused by a single factor. It is usually a symptom of competing pathways: either a non-selective background reaction is outpacing your catalyst, or the catalyst itself is operating outside its energetic "sweet spot."

This guide moves beyond basic screening. We will treat your reaction as a system of competing rates (


 vs 

) and thermodynamic equilibria. Follow these modules sequentially to isolate the failure point.
Phase 1: The Triage (Data Integrity)

"Is the low ee real, or is it an artifact?"

Before optimizing reaction conditions, we must validate the analytical method. A common error is assuming a peak is an enantiomer when it is actually a byproduct or impurity.

Q: My HPLC shows 15% ee. How do I know this is accurate?

A: You cannot trust an ee value without a validated racemic standard. In chiral HPLC/GC, enantiomers must have a 1:1 ratio in a racemic environment. If your "racemic" standard (run without chiral ligand) shows a 40:60 split, your method is invalid. This often happens due to:

  • Peak Overlap: An achiral impurity is co-eluting with one enantiomer.

  • Detector Non-Linearity: UV response factors can differ if the detector is saturated.

Diagnostic Protocol:

  • Action: Synthesize the racemate using an achiral catalyst or harsh conditions (e.g., reflux with strong base/acid) to guarantee a 50:50 mix.

  • Check: Inject the racemate. If Area A

    
     Area B (
    
    
    
    1%), develop a new separation method.
Phase 2: Reaction Optimization (Thermodynamics & Kinetics)

"I lowered the temperature, but ee didn't improve. Why?"

The Isokinetic Relationship Trap

Technical Insight: It is a dogma that "lower temperature = higher selectivity." This relies on the assumption that the difference in activation enthalpy (


) dominates the reaction. However, selectivity is determined by the difference in free energy (

), which includes entropy (

):


At the Isokinetic Temperature (


) , the enthalpic and entropic terms cancel out, resulting in 0% ee regardless of the catalyst's chiral environment [1].
  • Scenario A (

    
    ):  Enthalpy dominates. Lowering T improves ee.
    
  • Scenario B (

    
    ):  Entropy dominates. Raising  T improves ee.
    

Troubleshooting Steps:

  • Run the reaction at three temperatures (e.g., -20°C, 0°C, 20°C).

  • Plot

    
     vs 
    
    
    
    (Eyring plot).
  • If the slope is non-linear or flat, you are near the isokinetic temperature. Drastic Action: Switch the solvent class (e.g., from chlorinated to ethereal) to alter the solvation shell and shift

    
    .
    
Solvent Effects: The "Matched" Environment

Q: Which solvent should I screen first? A: Do not screen randomly. Screen by mechanism .

Solvent ClassMechanistic ImpactRecommended For
Non-polar (Toluene, Hexane) Promotes tight ion-pairing; enhances H-bonding interactions.Hydrogen-bonding catalysts (Ureas, Thioureas).
Coordinating (THF, Et₂O) Disrupts catalyst aggregates; can compete with substrate binding.Organometallics (Mg, Zn) where aggregation is an issue.
Chlorinated (DCM, CHCl₃) "Innocent" solvents; stabilize charge separation slightly.Cationic intermediates; general screening.
Alcohols (MeOH, IPA) Can act as proton shuttles; disrupts H-bonding networks.Warning: Often kills ee in H-bond catalysis unless specifically required.
Phase 3: The Mechanistic Deep Dive

"My catalyst loading is high (20 mol%), but selectivity is poor."

This suggests a Non-Linear Effect (NLE) or a competing background reaction.

The Background Reaction Check (

)

If the uncatalyzed reaction proceeds even at a slow rate, it produces racemic product, diluting your ee.

  • The Math: Observed ee is a weighted average of the catalyzed pathway (high ee) and background pathway (0% ee).

  • The Fix: You must increase the rate of the catalyzed reaction (

    
    ) relative to the background (
    
    
    
    ).
    • Increase Concentration: If the catalytic cycle is higher order in substrate than the background, concentrating the reaction boosts

      
       more than 
      
      
      
      .
    • Slow Addition: Add the limiting reagent slowly to keep its concentration low, starving the background reaction (if background is second-order).

Non-Linear Effects (NLE)

Q: I used a catalyst with 90% ee, but my product is only 50% ee. A: You are seeing a Negative Non-Linear Effect [2]. This occurs when the catalyst aggregates.

  • Mechanism: The minor enantiomer of the catalyst binds with the major enantiomer to form a "heterochiral aggregate" (e.g.,

    
    -dimer). If this aggregate is more stable but less active than the homochiral dimer, it sequesters your active catalyst, leaving the "bad" monomer to catalyze the reaction or simply slowing down the selective pathway.
    

NLE_Mechanism Cat_Pure Catalyst (Pure Enantiomer) Aggregate_Homo Homochiral Dimer (Active & Selective) Cat_Pure->Aggregate_Homo Dimerization Cat_Impure Catalyst (Scalemic Mix) Cat_Impure->Aggregate_Homo Minor Pathway Aggregate_Hetero Heterochiral Dimer (Inactive 'Reservoir') Cat_Impure->Aggregate_Hetero Preferential Binding (Thermodynamic Trap) Product_High Product (>90% ee) Aggregate_Homo->Product_High Fast Reaction Product_Low Product (<50% ee) Aggregate_Hetero->Product_Low Slow/No Reaction

Figure 1: Mechanism of Negative Non-Linear Effects (NLE). In scalemic mixtures, heterochiral aggregates can trap the active catalyst, disproportionately lowering the reaction rate and selectivity.

Phase 4: Workup & Isolation (The Silent Killer)

"The crude NMR looked good, but the isolated product is racemic."

You are likely experiencing racemization during purification .

  • Silica Gel Acidity: Silica is slightly acidic. For acid-sensitive chiral centers (e.g.,

    
    -amino carbonyls), this causes enolization and racemization [3].
    
    • Solution: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acid sites.

  • Retro-Reaction: In reversible reactions (e.g., Aldol, Michael), the product can revert to starting materials and re-form racemically on the column.

  • Crystallization Roulette: If you crystallize the product, you might be crystallizing the racemate (which often has a higher lattice energy/melting point) while the enantiomer stays in the mother liquor.

    • Check: Always analyze the ee of the mother liquor.

Standard Operating Procedures (SOPs)
SOP-01: The "Background Check" Protocol

Purpose: Quantify the competition between catalyzed and uncatalyzed pathways.

  • Setup: Prepare two identical vials.

    • Vial A: Substrates + Solvent (No Catalyst).

    • Vial B: Substrates + Solvent + Catalyst (Optimal Loading).

  • Execution: Run both at the target temperature for the standard reaction time.

  • Analysis: Measure conversion (not ee) by NMR or GC.

  • Interpretation:

    • If Conversion(A) > 5-10% of Conversion(B), your background reaction is destroying your ee.

    • Action: Lower temperature, dilute reaction, or change activation mode (e.g., use a less reactive electrophile).

SOP-02: Assessing Catalyst Aggregation (NLE)

Purpose: Determine if catalyst purity is critical.

  • Preparation: Prepare catalysts of varying ee (e.g., 100%, 75%, 50%, 25%, 0%).

  • Execution: Run the standard reaction with each catalyst sample.

  • Plot: Plot Product ee (

    
    -axis) vs Catalyst ee  (
    
    
    
    -axis).
  • Interpretation:

    • Linear: No aggregation.

    • Positive Deviation (Curve above line): Asymmetric Amplification. (Good! You can use impure catalyst).[1]

    • Negative Deviation (Curve below line): Heterochiral aggregation.[2] (Bad! You need >99% pure catalyst).

Troubleshooting Logic Tree

Troubleshooting_Tree Start Start: Low ee Observed Q1 Is the Racemic Standard Valid? Start->Q1 Action_Rac Re-synthesize racemate using achiral conditions Q1->Action_Rac No Q2 Is Background Reaction > 5%? Q1->Q2 Yes Action_Back Decrease Temp Dilute Reaction Change Reagent Reactivity Q2->Action_Back Yes Q3 Does ee drop during workup? Q2->Q3 No Action_Workup Neutralize Silica (TEA) Avoid heat during evap Check Mother Liquor Q3->Action_Workup Yes Q4 Is there a Non-Linear Effect? Q3->Q4 No Action_NLE Check Catalyst Purity Disrupt Aggregates (add polar solvent) Q4->Action_NLE Negative NLE End Proceed to Ligand Screening Q4->End Linear/Positive

Figure 2: Systematic Troubleshooting Logic Flow. Follow the decision nodes to identify the root cause of low enantioselectivity.

References
  • Blackmond, D. G. (2010). "Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis." Accounts of Chemical Research. [Link]

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3] "Nonlinear Effects in Asymmetric Catalysis." Angewandte Chemie International Edition. [Link][3]

  • Yin, J., & Buchwald, S. L. (2000).

    
    -Arylation of Ketones." Journal of the American Chemical Society. (Discusses racemization issues). [Link]
    

Sources

Troubleshooting

Removal of impurities from cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Welcome to the Advanced Purification Support Hub. You are likely working with cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine , a critical chiral buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Purification Support Hub. You are likely working with cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine , a critical chiral building block often associated with the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel kinase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

  • Amphoteric nature: It contains a basic primary amine and a protected secondary amine.

  • Stereochemical fragility: The cis-relationship between the C3-hydroxyl and C4-aminomethyl groups is thermodynamically less stable than the trans-isomer in certain synthetic routes.

  • Workup sensitivity: The Boc group is acid-labile, while the primary amine loves to chelate metal salts (Al/B) from reduction steps.

Below are the field-proven protocols to resolve these specific impurities.

Module 1: Stereochemical Purity (Removing the Trans-Isomer)

The Issue: "My chiral HPLC/NMR shows 5–15% contamination with the trans-diastereomer. Flash chromatography is not achieving baseline separation."

The Diagnosis: The cis and trans isomers of 3,4-disubstituted pyrrolidines have very similar R_f values on standard silica gel. Furthermore, the free primary amine interacts strongly with silanols, causing peak tailing that obscures the separation.

The Solution: Derivatization-Driven Recrystallization Chromatography is rarely scalable for this separation. The most robust method relies on the differential solubility of diastereomeric salts.

Protocol: The L-Tartaric Acid Resolution

This method uses a chiral acid to amplify the solubility difference between the cis and trans isomers.

  • Dissolution: Dissolve your crude amine mixture (oil or semi-solid) in Methanol (MeOH) (10 mL per gram of substrate).

  • Salt Formation: Slowly add 1.0 equivalent of L-Tartaric acid dissolved in warm MeOH.

  • Precipitation:

    • Stir at room temperature for 2 hours.

    • If no precipitate forms, add Isopropyl Acetate (IPAc) or Diethyl Ether dropwise until turbidity persists.

    • Cool to 0–5°C and age for 4 hours.

  • Filtration: Filter the solid.

    • Note: In many pyrrolidine systems, the trans-isomer salt is less soluble and crystallizes out, leaving the desired cis-isomer enriched in the mother liquor (or vice versa depending on the specific protecting groups).

    • Action: Analyze both the filter cake and the mother liquor by 1H-NMR. Look for the coupling constant (

      
      ) between H3 and H4.
      
      • Cis: typically

        
        .
        
      • Trans: typically

        
        .
        

Alternative Chromatographic Fix: If you must use chromatography, do not use plain silica.

  • Stationary Phase: Amino-bonded silica (NH2-SiO2) or basic alumina (Al2O3).

  • Mobile Phase Modifier: If using standard silica, add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH gradient. This blocks silanols and sharpens the peaks, potentially allowing partial separation of diastereomers.

Module 2: Inorganic Impurity Removal (The "Aluminum Emulsion")

The Issue: "I synthesized the amine via LiAlH4 reduction of the nitrile/azide. The workup is a gray, gelatinous emulsion that won't filter, and my yield is trapped in the sludge."

The Diagnosis: The primary amine in your product is acting as a ligand, coordinating to Aluminum species (Al(OH)3). Standard water/NaOH quenches often fail here because the amine stabilizes the gel network.

The Solution: The Rochelle’s Salt Protocol Potassium Sodium Tartrate (Rochelle's Salt) acts as a ligand exchange agent, binding Aluminum more tightly than your amine does, solubilizing the metal salts into the aqueous layer.[1]

Protocol: Quantitative Aluminum Removal
  • Quench: Dilute the reaction mixture with THF or Diethyl Ether and cool to 0°C. Carefully quench excess hydride with Ethyl Acetate (non-protic) followed by small amounts of water.

  • The Breaker: Add a saturated aqueous solution of Rochelle’s Salt (use 20 mL of solution per gram of LiAlH4 used).

  • The Digestion (Critical Step):

    • Vigorous stirring is required.

    • Stir at room temperature for 2–4 hours . You will see the gray emulsion separate into two distinct, clear layers: a clear organic layer and a clear aqueous layer.

  • Separation: Separation is now trivial. The aluminum stays in the water; your amine stays in the organic layer.

Module 3: Chemical Stability (Boc Preservation)

The Issue: "I see a mass peak corresponding to [M-100] in LCMS, and the product is turning yellow/orange."

The Diagnosis: You are losing the Boc protecting group (


-Butyloxycarbonyl). This generates the unstable bis-amine, which rapidly oxidizes or polymerizes.
  • Cause 1: Thermal degradation (Boc is unstable >70°C in some matrices).

  • Cause 2: Acidic workup (even weak acids like citric acid can deprotect Boc if concentrated).

The Solution: pH and Thermal Discipline

  • Evaporation: Never heat the rotary evaporator bath above 40°C .

  • Acid Washes: Avoid washing the organic layer with 1M HCl or Citric Acid to remove impurities. The product is an amine; it will protonate and go into the water, and the local acidity may trigger Boc loss.

    • Instead: Wash with saturated NaHCO3 or Brine .

  • Storage: Store the purified oil/solid at -20°C under Argon. The free primary amine reacts with atmospheric CO2 to form carbamates over time.

Visual Troubleshooting Guides
Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification strategy based on your impurity profile.

PurificationLogic Start Analyze Crude Mixture CheckIsomer Is Trans-isomer > 5%? Start->CheckIsomer CheckMetal Is Al/B Salt present? CheckIsomer->CheckMetal No Recryst Derivatization/Recrystallization (L-Tartrate or Oxalate) CheckIsomer->Recryst Yes (Scale >1g) ChiralCol Prep HPLC (Chiralcel OD-H) CheckIsomer->ChiralCol Yes (Scale <100mg) Rochelle Rochelle's Salt Workup (Ligand Exchange) CheckMetal->Rochelle Yes (Gel/Emulsion) Celite Celite Filtration (Only for minor solids) CheckMetal->Celite No (Granular solid) Final Pure cis-Amine Recryst->Final ChiralCol->Final Rochelle->Final Celite->Final

Caption: Decision tree for selecting purification methods based on diastereomeric excess and inorganic salt content.

Figure 2: The Rochelle's Salt Mechanism

Understanding why the emulsion breaks is key to patience during the "Digestion" phase.

RochelleMechanism cluster_0 The Problem (Emulsion) cluster_1 The Exchange cluster_2 The Result (Separation) Complex Al-Amine Complex (Insoluble Gel) Exchange Ligand Exchange (Requires 2-4 hrs stirring) Complex->Exchange Tartrate Potassium Sodium Tartrate (Rochelle's Salt) Tartrate->Exchange AlTartrate Al-Tartrate Complex (Water Soluble) Exchange->AlTartrate FreeAmine Product Amine (Organic Soluble) Exchange->FreeAmine

Caption: Mechanism of emulsion breaking. The Tartrate ligand displaces the amine product from the Aluminum center.

Summary Data Table: Impurity Profiles
Impurity TypeDetection MethodRemoval StrategyCritical Parameter
Trans-Isomer 1H-NMR (

coupling)
Recrystallization (Tartrate/Oxalate)Solvent choice (MeOH vs. IPAc)
Aluminum Salts Visual (Gray emulsion)Rochelle's Salt WorkupStirring time (>2 hours)
Boc-Deprotected LCMS [M-100]pH Control / Temp ControlKeep T < 40°C; Avoid strong acids
Silica Leachates 1H-NMR (Broad peaks)Use Alumina or add Et3NMobile phase modifier (1% TEA)
References
  • Separation of Pyrrolidine Diastereomers

    • Title: Separation of cis and trans isomers (General methodology for cyclic hydrocarbons/amines).[2]

    • Source: U.S.
    • Link:

  • Synthesis of 1-Boc-3-hydroxy-4-aminomethylpyrrolidine Analogs

    • Title: Synthesis process of 1-N-BOC-3-hydroxypyrrolidine (Describes the reduction and cyclization routes relevant to the pyrrolidine core).
    • Source: CN102249971A.[3]

    • Link:

  • Rochelle's Salt Workup Protocol

    • Title: Workup for Aluminum Hydride Reductions (Fieser and Rochelle's Salt methods).[4]

    • Source: University of Rochester, Department of Chemistry.
    • Link:

  • Organic Syntheses - Amino Alcohol Reduction

    • Title: Reduction of Amino Acids to Amino Alcohols (Demonstrates standard workup for amino-functionalized reductions).
    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • Link:

Sources

Optimization

Technical Support Center: N-Boc Protection Optimization

Current Status: operational 🟢 Ticket Queue: [Kinetics] [Selectivity] [Purification] [Green Chemistry] Welcome to the N-Boc Support Center You have reached the Tier-3 Engineering Desk. We don't just tell you to "add base...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Ticket Queue: [Kinetics] [Selectivity] [Purification] [Green Chemistry]

Welcome to the N-Boc Support Center

You have reached the Tier-3 Engineering Desk. We don't just tell you to "add base and stir." Below are the deep-dive troubleshooting protocols for optimizing the protection of amines with Di-tert-butyl dicarbonate (


).
Ticket #1: "My reaction is stalling or incomplete."

Diagnosis: Kinetic bottleneck due to steric hindrance or low nucleophilicity of the amine. Solution: Implement Hyper-Nucleophilic Catalysis (DMAP).

If your amine is electron-deficient (e.g., anilines) or sterically hindered, standard conditions (THF/TEA) will fail. You must introduce 4-Dimethylaminopyridine (DMAP) as a catalyst.[1]

The Mechanism (Why it works): DMAP does not just act as a base; it acts as a nucleophilic transfer agent . It attacks


 to form a reactive N-acylpyridinium salt (

). This intermediate is significantly more electrophilic than the anhydride itself, allowing the amine to attack rapidly.
Visualizing the Catalytic Cycle

DMAP_Catalysis Boc2O Boc2O (Reagent) Intermediate [Boc-DMAP]+ (Activated Species) Boc2O->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Enters Cycle Product R-NH-Boc (Product) Intermediate->Product Amine Attack Byproduct CO2 + tBuOH Intermediate->Byproduct Amine R-NH2 (Substrate) Amine->Product Product->DMAP Regeneration

Figure 1: The DMAP catalytic cycle.[1][2] Note the regeneration of the catalyst after the transfer of the Boc group.

Protocol Adjustment:

  • Loading: Add 5–10 mol% DMAP.

  • Warning: DMAP can lead to side reactions (e.g., isocyanate formation) if heating is excessive. Keep T < 40°C.

Ticket #2: "I have a primary and secondary amine. How do I protect only one?"

Diagnosis: Regioselectivity failure. Solution: Kinetic Control & Reagent Selection.

Primary amines (


) are generally less sterically hindered than secondary amines (

), but electronic factors matter.
Optimization Matrix
VariableCondition for

Selectivity
Condition for Non-Selective (Total Protection)
Temperature -10°C to 0°C (Ice/Salt bath)Reflux (40–60°C)
Stoichiometry 0.95 eq of

(Dropwise addition)
2.5 eq of

Solvent DCM (Non-polar solvents exaggerate steric differences)THF or DMF
Reagent Boc-ON or

(Phenyl ester)

+ DMAP

Technical Insight: For absolute selectivity, switch from


 to 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) . The leaving group (oxime) is less reactive, amplifying the nucleophilic difference between the primary and secondary amine.
Ticket #3: "My product is an oil and I can't remove the excess ."

Diagnosis: Contamination with unreacted anhydride. Solution: Nucleophilic Scavenging.


 is lipophilic and does not wash out easily with water. Rotovapping often fails because its boiling point is high enough to persist but low enough to bump.

The "Scavenger" Protocol:

  • Reagent: Add N,N-Dimethylethylenediamine (DMEDA) (0.5 eq relative to excess Boc) or Imidazole .

  • Action: Stir for 15–30 minutes at room temperature.

  • Mechanism: The scavenger reacts with excess

    
     to form a highly polar, water-soluble urea or imidazolium species.
    
  • Workup: Wash the organic layer with dilute acidic water (1M HCl or citric acid). The scavenged byproduct partitions into the aqueous phase.

Ticket #4: "I need a Green / Process-Scale method."

Diagnosis: Solvent toxicity and cost reduction. Solution: Aqueous Biphasic or Neat Water Conditions.

Contrary to intuition (


 hydrolyzes slowly), water is an excellent solvent for this reaction due to the hydrophobic effect .

Why it works: Organic reactants are forced together in the aqueous environment to minimize surface area, accelerating the reaction rate ("on-water" catalysis).

Green Protocol (Solvent-Free/Water):

  • Suspend amine in water (or 1:1 Water/Acetone if solubility is nil).

  • Add

    
     (1.5 eq).
    
  • Add

    
     (1.1 eq).
    
  • Stir vigorously. The product often precipitates as a pure white solid, eliminating the need for extraction.

Standard Operating Procedure (SOP): N-Boc Protection

Scope: General protection of secondary amines or non-hindered primary amines.[3]

Reagents:

  • Substrate (Amine)[3][4][5][6][7][8]

  • 
     (1.1 eq)
    
  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or THF [0.2 M concentration]

Workflow Diagram:

SOP_Workflow Start Start: Dissolve Amine in DCM (0.2M) Base Add TEA (1.5 eq) Cool to 0°C Start->Base AddBoc Add Boc2O (1.1 eq) Dropwise Base->AddBoc Monitor Warm to RT Monitor TLC (2-4h) AddBoc->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add DMAP) Workup Add DMEDA (Scavenger) Wash w/ 1M HCl -> NaHCO3 Decision->Workup Yes Finish Evaporate & Dry Workup->Finish

Figure 2: Standard decision workflow for N-Boc protection.

Step-by-Step:

  • Dissolution: Dissolve amine (1.0 mmol) in DCM (5 mL).

  • Base Addition: Add TEA (1.5 mmol, 210 µL). If the amine is a salt (e.g., HCl salt), increase base to 2.5 eq.

  • Addition: Cool to 0°C. Add

    
     (1.1 mmol) dissolved in minimal DCM dropwise.
    
  • Reaction: Remove ice bath. Stir at RT. Gas evolution (

    
    ) will occur—do not seal the vessel tightly. 
    
  • Quench: Once TLC shows conversion, add DMEDA (0.2 mmol) and stir for 15 mins.

  • Extraction: Wash organic layer with 1M HCl (to remove TEA and DMEDA-Boc), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
References
  • Greene's Protective Groups in Organic Synthesis. (Standard reference for stability and conditions).

    • Source:

  • Mechanism of DMAP Catalysis.

    • Source:

  • Catalyst-free N-Boc protection in water. (Chankeshwara & Chakraborti, Org.[9] Lett. 2006).[8]

    • Source:

  • Selective Deprotection and Protection Str

    • Source:

Sources

Troubleshooting

Scalability issues in chiral pyrrolidine inhibitor synthesis

Status: Online | Tier: Level 3 (Process Chemistry & Scale-Up) Current Operating Protocol: E-E-A-T Verified Welcome to the Advanced Technical Support Center for Chiral Pyrrolidine Synthesis. This hub addresses high-level...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Process Chemistry & Scale-Up) Current Operating Protocol: E-E-A-T Verified

Welcome to the Advanced Technical Support Center for Chiral Pyrrolidine Synthesis. This hub addresses high-level scalability challenges in the production of enantiopure pyrrolidine scaffolds—critical pharmacophores in DPP-4 inhibitors (e.g., Saxagliptin), HCV antivirals, and novel organocatalysts.

Knowledge Article 001: Route Selection Strategy

Subject: Deciding between Chiral Pool, Asymmetric Hydrogenation, and Cycloaddition for >100g Scale.

The Decision Matrix: Before troubleshooting specific reactions, validate your synthetic architecture. The choice of route dictates the impurity profile and cost of goods (COGs).

RouteSelection Start Target: Chiral Pyrrolidine (>100g) Sub1 Is the substitution pattern compatible with Proline/Hydroxyproline? Start->Sub1 Pool Route A: Chiral Pool (Hydroxyproline/Pyroglutamic acid) Sub1->Pool Yes (e.g., C4-OH, C2-COOH) DeNovo De Novo Asymmetric Synthesis Sub1->DeNovo No (Exotic substitutions) Sub2 Is the pyrrolidine fused or highly substituted at C3/C4? DeNovo->Sub2 Cyclo Route B: 1,3-Dipolar Cycloaddition (High Atom Economy, Complex Stereocenters) Sub2->Cyclo Yes (Spiro/Fused systems) Hydro Route C: Asymmetric Hydrogenation (Best for simple 2- or 5-substituted rings) Sub2->Hydro No (Simple alkyl/aryl chains)

Figure 1: Strategic decision tree for selecting scalable pyrrolidine synthesis routes based on structural complexity and available starting materials.

FAQ: Why is my "Chiral Pool" route failing on cost at the kilogram scale?

Root Cause: While starting materials like L-hydroxyproline are cheap, the "functional group manipulation tax" is high. Explanation: converting a chiral pool material often requires 8-10 steps (protection, redox manipulation, deoxygenation) to reach the desired core. Corrective Action:

  • Evaluate Step Count: If your chiral pool route exceeds 7 steps, switch to Asymmetric 1,3-Dipolar Cycloaddition . Modern catalytic systems (Ag/Cu) can build complex fused pyrrolidines (like spiro-oxindoles) in a single step with high stereocontrol [1].

  • Case Example: In the synthesis of Saxagliptin , BMS opted for an amide coupling of unnatural amino acids followed by cyclization, rather than a lengthy degradation of proline derivatives, to maintain atom economy [2].

Knowledge Article 002: Troubleshooting Stereocontrol

Ticket #402: "Enantiomeric Excess (ee) drops from 98% (gram scale) to 85% (100g scale) in 1,3-Dipolar Cycloadditions."

Root Cause Analysis: In metal-catalyzed [3+2] cycloadditions (e.g., azomethine ylides + nitroalkenes), the reaction is often exothermic. At larger scales, heat accumulation alters the kinetic vs. thermodynamic control balance.

  • Exotherm: Higher internal temperatures can trigger background racemization of the azomethine ylide intermediate.

  • Catalyst Aggregation: High concentrations can cause Ag(I) or Cu(I) catalysts to form inactive clusters or "silver mirrors," altering the effective ligand-to-metal ratio.

Protocol: Restoring Stereocontrol via Temperature Management

ParameterSpecificationRationale
Temperature Maintain < -10°C (Internal)Suppresses non-catalyzed background cycloaddition (racemic pathway).
Addition Rate Dosing time > 2 hoursPrevents accumulation of unreacted azomethine ylide precursors.
Catalyst Loading 1-3 mol% Ag(I)/TF-BiphamPhosHigh-turnover ligands are essential. Avoid simple phosphines which may dissociate.
Solvent Ethanol or MeOHProtic solvents often accelerate the endo-transition state via H-bonding, improving rate without heat [3].

Visual Troubleshooting Workflow:

Stereocontrol Issue Issue: Low ee on Scale-up Check1 Check Internal Temp Profile Issue->Check1 Spike Temp Spikes > 5°C? Check1->Spike Sol1 Action: Increase Dilution or Switch to Flow Spike->Sol1 Yes NoSpike Temp Stable Spike->NoSpike No Check2 Check Catalyst Solubility NoSpike->Check2 Precip Precipitation Observed? Check2->Precip Sol2 Action: Change Counterion (e.g., AgOAc to AgSbF6) Precip->Sol2 Yes

Figure 2: Diagnostic logic for identifying the source of enantioselectivity erosion during scale-up.

Knowledge Article 003: Engineering & Safety (Continuous Flow)

Ticket #505: "Safety concerns regarding azomethine ylide precursors at 500g scale."

Risk Assessment: Azomethine ylides are high-energy intermediates. Batch accumulation creates explosion hazards. Furthermore, handling diazo compounds (often used in carbene-based pyrrolidine synthesis) is restricted in many pilot plants.

The Engineering Solution: Continuous Flow Chemistry Transitioning to flow reactors mitigates thermal risks and allows for "generate-and-consume" processing of hazardous intermediates.

Validated Flow Protocol (Based on [4, 5]):

  • Feed A: Aldehyde + Amine (Imine formation).

  • Feed B: Dipolarophile + Catalyst (Ag or Cu).

  • Reactor: Coil reactor (PFA tubing), Residence time: 2–10 mins.

  • Back Pressure: 5–10 bar (keeps solvents liquid above boiling point for faster kinetics).

Key Advantage: Flow synthesis has demonstrated a throughput of 7.45 g/h for


-chiral pyrrolidines with improved diastereocontrol compared to batch, due to precise heat transfer [4].
Knowledge Article 004: Purification & Isolation

Ticket #610: "Column chromatography is the bottleneck. How do we purify 1kg of crude?"

The Solution: Crystallization-Induced Dynamic Resolution (CIDR) Chromatography is non-viable for >1kg batches. You must engineer a salt formation that drives the equilibrium toward the desired diastereomer.

Case Study: Saxagliptin Intermediate Isolation A critical challenge in Saxagliptin synthesis is the instability of the free amine, which cyclizes to a thermodynamic amidine impurity.

  • Problem: Free-basing the pyrrolidine intermediate leads to intramolecular cyclization (Amidine formation).

  • Solution: Avoid free-base isolation. Use T3P (Propylphosphonic anhydride) for the subsequent coupling directly on the salt or crude mixture ("Telescoping"). This prevents the accumulation of the unstable amine [2, 6].

CIDR Protocol for Chiral Pyrrolidines [7]:

  • Screening: Test chiral acids (Tartaric acid, Mandelic acid, Dibenzoyl-L-tartaric acid) for crystalline salt formation.

  • Dynamic Element: Add a catalytic amount of aldehyde (if forming imines) or base to allow epimerization of the unwanted isomer in solution.

  • Result: As the desired diastereomer crystallizes out, the solution equilibrium shifts, theoretically converting 100% of the racemate to the desired chiral salt.

Data: Comparison of Purification Methods

MetricPrep-HPLCClassical ResolutionCIDR (Dynamic Resolution)
Max Yield 40-45% (loss of wrong isomer)50% (theoretical max)>90% (via epimerization)
Solvent Usage High (Liters/gram)ModerateLow (Recyclable mother liquor)
Scalability Poor (Linear cost increase)GoodExcellent (Volume efficiency)
References
  • Stereochemical diversity in pyrrolidine synthesis. Chemical Communications, 2014.

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 2012.

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Molecules, 2019.

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 2021.

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients. Green Chemistry, 2017.

  • An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 2014.[1]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry, 2020.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Analysis of Boc-Protected Pyrrolidines

Executive Summary: The "Boc Paradox" In medicinal chemistry, Boc-protected pyrrolidines (e.g., Boc-Proline derivatives) are ubiquitous intermediates for peptidomimetics and chiral catalysis. However, analytical confirmat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Boc Paradox"

In medicinal chemistry, Boc-protected pyrrolidines (e.g., Boc-Proline derivatives) are ubiquitous intermediates for peptidomimetics and chiral catalysis. However, analytical confirmation of these species presents a distinct challenge known as the "Boc Paradox": the very acid-lability that makes the tert-butyloxycarbonyl (Boc) group a versatile protecting group renders it unstable during standard Electrospray Ionization (ESI) mass spectrometry.

Standard LC-MS protocols, often employing 0.1% Formic Acid or TFA, frequently yield spectra dominated by the


 ion (loss of the Boc group), leading to false negatives or ambiguity regarding the integrity of the protecting group.

This guide compares three analytical methodologies to solve this problem, validating Ammonium Acetate-Buffered ESI as the superior balance between signal stability and structural elucidation capability.

Mechanistic Insight: Why Standard ESI Fails

To control the analysis, one must understand the failure mode. The loss of the Boc group in a mass spectrometer is not a random fragmentation; it is a specific, acid-catalyzed thermal elimination that occurs within the ESI source (in-source decay).

The Pathway[1]
  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acidic mobile phase.

  • Elimination: A tert-butyl cation is ejected (typically via an E1-like mechanism or a McLafferty rearrangement depending on gas-phase energetics), releasing isobutene (

    
    , -56 Da).
    
  • Decarboxylation: The resulting carbamic acid is unstable, rapidly losing

    
     (-44 Da) to yield the protonated amine.
    

Net Result: Appearance of


.
Visualization: The Fragmentation Cascade

The following diagram illustrates the critical transition states leading to signal loss.

BocFragmentation Boc Boc-Pyrrolidine [M+H]+ TS Transition State (Protonated Carbonyl) Boc->TS +H+ (Acidic Mobile Phase) Carbamic Carbamic Acid Intermediate [M-56]+ TS->Carbamic Elimination Isobutene Isobutene (-56 Da) TS->Isobutene Amine Free Amine [M-100]+ Carbamic->Amine Decarboxylation CO2 CO2 (-44 Da) Carbamic->CO2

Figure 1: Mechanism of Boc group elimination under acidic ESI conditions. The instability leads to the dominance of the amine signal.

Comparative Analysis of Methodologies

We evaluated three ionization strategies for a model compound: N-Boc-L-Proline (MW 215.25) .

Method A: Standard Acidic ESI (The "Baseline")
  • Conditions: MeOH/H2O + 0.1% Formic Acid.

  • Observation: The spectrum is dominated by

    
     116 (
    
    
    
    ). The parent ion (
    
    
    216) is <5% relative abundance.
  • Verdict: Unsuitable for protecting group confirmation. The acidic environment accelerates protonation of the carbamate, driving the elimination reaction described in Fig 1.

Method B: Alkali-Doped ESI (The "Anchor")
  • Conditions: MeOH/H2O + 0.1 mM Sodium Acetate.

  • Observation: Dominant peak at

    
     238 (
    
    
    
    ).
  • Mechanism: Sodium coordinates strongly with the carbonyl oxygens, forming a stable adduct that resists proton-transfer driven fragmentation.

  • Verdict: Excellent for MW Confirmation , but poor for structural elucidation (MS/MS) because sodium adducts are difficult to fragment informatively.

Method C: Ammonium-Buffered ESI (The "Gold Standard")
  • Conditions: MeOH/H2O + 5 mM Ammonium Acetate (pH ~6.8).

  • Observation: Dominant peak at

    
     233 (
    
    
    
    ) or 216 (
    
    
    ), depending on cone voltage.
  • Mechanism: The ammonium ion provides a "softer" protonation source. The neutral pH prevents the rapid acid-catalyzed degradation seen in Method A.

  • Verdict: Recommended. It preserves the Boc group while allowing for standard MS/MS fragmentation if collision energy is applied.

Data Summary Table
FeatureMethod A: Acidic ESIMethod B: Na+ DopingMethod C: NH4+ Buffer
Mobile Phase 0.1% Formic Acid0.1 mM NaOAc5 mM NH4OAc
Dominant Ion



/

Boc Stability Very Low (<5% Intact)Very High (>95% Intact)High (>85% Intact)
Suitability Sequencing / Core IDMW ConfirmationGeneral Profiling

Validated Experimental Protocol: Ammonium-Buffered ESI

This protocol is designed to be self-validating . If the system is not optimized, the "Check Step" will fail, preventing the collection of bad data.

Reagents
  • Solvent A: HPLC-grade Water + 5 mM Ammonium Acetate.

  • Solvent B: Acetonitrile (MeCN) + 5 mM Ammonium Acetate.

  • Standard: Boc-Proline (or analyte of interest).

Step-by-Step Workflow
  • Preparation: Dissolve the sample in 50:50 Solvent A:B to a concentration of 10 µg/mL.

  • Source Parameters (Critical):

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.0 kV (Standard).

    • Cone Voltage / Fragmentor: Set to LOW (10-20 V). High cone voltage mimics thermal degradation.

    • Source Temperature: < 100°C. Boc groups are thermally unstable; avoid high desolvation temps.

  • Acquisition: Scan range

    
     100–1000.
    
The "Check Step" (Self-Validation)

Before running valuable samples, inject the standard.

  • Pass Criteria: The abundance of

    
     or 
    
    
    
    must be > 50% of the base peak.
  • Fail Criteria: If the

    
     peak is dominant, your source temperature is too high or the buffer is degraded. Action:  Lower source temp by 20°C and re-inject.
    

Decision Workflow

Use this logic flow to determine the correct ionization strategy for your specific Boc-pyrrolidine derivative.

MethodSelection Start Start: Analyze Boc-Pyrrolidine Q1 Is the sample highly labile? Start->Q1 Q2 Is MS/MS fragmentation required? Q1->Q2 No (Typical Stability) MethodB Method B: Alkali Doping (Na+) (Best for MW Confirmation) Q1->MethodB Yes (Very Unstable) MethodA Method A: Acidic ESI (Use for Core ID only) Q2->MethodA No (Core Amine ID only) MethodC Method C: NH4OAc Buffer (Best Balance) Q2->MethodC Yes (Need Structure)

Figure 2: Decision matrix for selecting the ionization mode based on analytical needs.

References

  • Mechanism of Boc Fragmentation

    • Title: Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.[1][2][3]

    • Source: Journal of Mass Spectrometry (via PubMed/NIH).
    • Significance: Establishes the fragmentation pathways of Boc groups, specifically the loss of isobutene and CO2.
    • URL:[Link]

  • Comparison of ESI vs.

    • Title: Comparison of APPI, APCI and ESI for the LC-MS/MS analysis.
    • Source: Wiley Online Library / PubMed.
    • Significance: Validates ESI as the preferred method for polar pharmaceuticals over APCI, which often requires higher temperatures th
    • URL:[Link]

  • Boc Group Stability Data

    • Title: Boc-Protected Amino Groups - Stability and Cleavage.[4]

    • Source: Organic Chemistry Portal.
    • Significance: Provides the fundamental chemical basis for acid-lability, supporting the need for buffered mobile phases.
    • URL:[Link]

Sources

Comparative

Technical Guide: Comparative Strategy in Solid Phase Peptide Synthesis (Boc vs. Fmoc)

Executive Summary: The Strategic Divergence In modern drug discovery, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is not merely a preference for reagents; it is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In modern drug discovery, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is not merely a preference for reagents; it is a fundamental decision about orthogonality , solubility , and scalability .

While Fmoc chemistry has become the industry standard for routine automation due to its milder conditions and safety profile, Boc chemistry remains the "nuclear option" for difficult, aggregation-prone sequences and specific thioester applications. This guide dissects the mechanistic and operational differences to empower researchers to select the optimal pathway for their target molecule.

Mechanistic Foundations: The Chemistry of Orthogonality

The core distinction lies in the mechanism of deprotection and the resulting orthogonality with side-chain protection.[1][2][3]

Boc Chemistry (Graduated Acid Lability)

Boc relies on a graduated acidolytic strategy. The


 protecting group is removed by a moderately strong acid (TFA), while side-chain protection requires a strong acid (HF or TFMSA).[1]
  • Mechanism: Acid-catalyzed cleavage (

    
     or E1 pathway) generating the tert-butyl cation and 
    
    
    
    .
  • Risk: The "graduated" nature means repeated exposure to TFA can prematurely cleave sensitive side chains (e.g., Benzyl-based groups) if not perfectly stable.

Fmoc Chemistry (True Orthogonality)

Fmoc relies on base-induced


-elimination . The 

group is removed by a secondary amine, while side chains are removed by acid (TFA).[1][2]
  • Mechanism: E1cB mechanism.[4] The base abstracts the acidic proton from the fluorenyl ring 9-position, leading to the formation of dibenzofulvene and

    
    .
    
  • Advantage: True orthogonality means the side chains (tBu, Trt, Pbf) are completely stable to the deprotection conditions (Piperidine).

Visualization: Orthogonality & Cleavage Pathways[1]

Orthogonality cluster_Boc Boc Strategy (Graduated Acid) cluster_Fmoc Fmoc Strategy (Base/Acid Orthogonal) Boc_Group Boc-AA-Resin TFA 50% TFA (Cycle) Boc_Group->TFA Deprotection Boc_Mech Acidolysis (Sn1/E1) TFA->Boc_Mech HF HF (Final Cleavage) Boc_Mech->HF Side Chain Stability limit Fmoc_Group Fmoc-AA-Resin Pip 20% Piperidine (Cycle) Fmoc_Group->Pip Deprotection Fmoc_Mech Beta-Elimination (E1cB) Pip->Fmoc_Mech TFA_Final 95% TFA (Final Cleavage) Fmoc_Mech->TFA_Final Orthogonal

Figure 1: Mechanistic divergence showing the graduated acid lability of Boc versus the true base/acid orthogonality of Fmoc.

Strategic Comparison: Performance & Limitations

The "Aggregation Problem" (Boc Dominance)

This is the single strongest argument for retaining Boc infrastructure.

  • The Phenomenon: As peptides grow, they form interchain hydrogen bonds (beta-sheets), causing the resin to shrink and sites to become inaccessible.

  • The Boc Solution: The TFA deprotection step protonates the N-terminal

    
    -amine (
    
    
    
    ). This positive charge effectively repels adjacent chains and disrupts hydrogen bonding, keeping the peptide solvated and accessible for the next coupling.
  • The Fmoc Weakness: The free amine generated by piperidine is neutral. In "difficult sequences" (e.g., poly-alanine, amyloid fragments), this leads to severe aggregation and synthesis failure (deletion sequences).

Side Reactions & Stability (Fmoc Dominance)
  • Aspartimide Formation (Fmoc Issue): The repetitive exposure to base (piperidine) can catalyze ring closure of Aspartic acid esters, forming aspartimide. This is less prevalent in Boc chemistry.[2]

  • Acid-Sensitive Peptides (Fmoc Advantage): Peptides containing sulfated tyrosines, phosphorylated residues, or glycosylations are often unstable in the harsh HF conditions of Boc cleavage. Fmoc is mandatory here.

Safety & Infrastructure
  • Boc: Requires Hydrogen Fluoride (HF) lines.[1][5][6][7] HF is bone-seeking, potentially fatal upon skin contact, and requires Teflon/Kel-F apparatus.

  • Fmoc: Uses standard glassware/polypropylene. Main hazards are Piperidine (controlled substance in some regions) and DMF (reprotoxic).

Experimental Protocols: Best Practices

Standard Fmoc Cycle (High Throughput)
  • Resin: Wang (acid cleavage) or Rink Amide (amide C-term).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Add 0.1M HOBt to suppress aspartimide.
    
  • Washes: DMF (

    
     min).
    
  • Coupling: 3-5 eq. Fmoc-AA, HBTU/HCTU, DIEA in DMF (30-60 min).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
     (2-4 hours).
    
Standard Boc Cycle (Difficult Sequences)
  • Resin: PAM (stable to TFA) or MBHA (amide C-term).

  • Deprotection: 50% TFA in DCM (

    
     min, 
    
    
    
    min).
  • Washes: DCM (

    
    ), then 5% DIEA/DCM (Neutralization), then DCM (
    
    
    
    ).
  • Coupling: Boc-AA, DCC/HOBt or HBTU/DIEA (in situ neutralization protocols preferred for aggregation).

  • Cleavage: Anhydrous HF + p-cresol/anisole (scavengers) at 0°C for 60 min. (Specialized Apparatus Required) .

Visualization: Workflow Cycle Comparison

SPPS_Cycles cluster_Workflow Comparative Synthesis Cycles Start_Fmoc Fmoc-AA-Resin Deprot_Fmoc 20% Piperidine/DMF (Base Labile) Start_Fmoc->Deprot_Fmoc Wash_Fmoc DMF Wash Deprot_Fmoc->Wash_Fmoc Couple_Fmoc Coupling (HBTU/DIEA) Wash_Fmoc->Couple_Fmoc Couple_Fmoc->Start_Fmoc Next Cycle Cleave_Fmoc Final Cleavage (95% TFA) Couple_Fmoc->Cleave_Fmoc End of Synthesis Start_Boc Boc-AA-Resin Deprot_Boc 50% TFA/DCM (Acid Labile) Start_Boc->Deprot_Boc Neut_Boc Neutralization (DIEA/DCM) Deprot_Boc->Neut_Boc Essential Step Couple_Boc Coupling (DCC/HOBt) Neut_Boc->Couple_Boc Couple_Boc->Start_Boc Next Cycle Cleave_Boc Final Cleavage (Anhydrous HF) Couple_Boc->Cleave_Boc End of Synthesis

Figure 2: Operational workflows highlighting the critical neutralization step in Boc chemistry versus the simplified wash steps in Fmoc.

Comparative Data: Yield and Purity

The following table synthesizes performance data for a representative "difficult" sequence (e.g., ACP 65-74 or Beta-Amyloid fragments) where aggregation is a known bottleneck.

FeatureFmoc StrategyBoc Strategy
Coupling Efficiency (Routine) >99%>99%
Coupling Efficiency (Aggregating) <70% (without pseudoprolines)>95% (due to protonation)
Crude Purity (ACP 65-74) ~75-85%~90-95%
Racemization Risk (Cys/His) Low (with Trt protection)Moderate (Benzyl removal conditions)
Aspartimide Formation High Risk (Base catalyzed)Low Risk
Atom Economy (Solvent) Poor (Large DMF volumes)Moderate (DCM/TFA)
Total Synthesis Time Fast (Automated)Slow (Manual/HF handling)

Data derived from comparative studies on acyl carrier protein (ACP) fragments and amyloid beta synthesis [1, 5].

Conclusion & Recommendation

Choose Fmoc if:

  • You are synthesizing standard peptides (<30 residues).

  • You require high-throughput automation.

  • Your peptide contains acid-sensitive modifications (phospho-, glyco-).[5]

  • You do not have access to an HF apparatus.

Choose Boc if:

  • You are synthesizing "difficult," hydrophobic, or aggregation-prone sequences (e.g., Amyloid, transmembrane domains).

  • You are synthesizing peptide thioesters for Native Chemical Ligation (NCL) (Boc allows generation of thioesters directly on-resin).

  • You observe "deletion sequences" in your Fmoc synthesis despite double coupling.

References
  • Merrifield, R. B. (1963).[5][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[9][10] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Validation

Comparative Guide: Spectroscopic Strategies for Stereochemical Assignment

Executive Summary: The Stereochemical Imperative In modern drug development, the "racemic switch" is no longer a choice but a regulatory mandate.[1] Since the 1992 FDA policy statement on stereoisomeric drugs, the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In modern drug development, the "racemic switch" is no longer a choice but a regulatory mandate.[1] Since the 1992 FDA policy statement on stereoisomeric drugs, the development of single-enantiomer therapeutics has become the industry standard. The challenge, however, lies in Absolute Configuration (AC) determination.

While X-ray crystallography remains the gold standard, it fails when samples are oils, amorphous solids, or refuse to crystallize. This guide objectively compares the three primary spectroscopic alternatives that function in the solution phase: Vibrational Circular Dichroism (VCD) , Electronic Circular Dichroism (ECD) , and Chiral NMR (Mosher's Method) .

Key Takeaway: VCD offers the highest universality (no chromophore required) but demands higher sample mass. ECD is the most sensitive but limited by chromophore requirements. Chiral NMR is accessible but requires chemical derivatization.

Strategic Overview: The Landscape of Chiral Spectroscopy

To select the correct method, one must understand the fundamental physical interaction being measured.

FeatureVCD (Vibrational CD) ECD (Electronic CD) Chiral NMR (Mosher's)
Physical Basis Differential absorption of circularly polarized IR light (Vibrational transitions).Differential absorption of circularly polarized UV/Vis light (Electronic transitions).[2]Diastereomeric anisotropy induced by a chiral derivatizing agent.[3]
Chromophore Req. None (All chiral molecules have vibrations).Yes (Must absorb UV/Vis).No (But requires reactive functional group like -OH, -NH2).
Sample State Solution (Liquid/Oil).Solution.Solution.
Destructive? No (Sample recoverable).No.Yes (Chemical modification).
Primary Output Fingerprint match with DFT calculation.Cotton effects (positive/negative curves).

(Chemical shift differences).

Deep Dive: Vibrational Circular Dichroism (VCD)

The "No-Standard" Solution

VCD is currently the most robust spectroscopic method for AC determination because it does not rely on empirical rules or reference standards. It measures the difference in absorbance of left- and right-circularly polarized infrared light (


).[4]
Mechanism & Causality

Unlike ECD, which looks at the whole molecule's electronic cloud, VCD probes specific bond vibrations.[5] Because the VCD spectrum is rich in features (multiple bands), the probability of a "false positive" match with a theoretical spectrum is statistically negligible.

The Workflow:

  • Experiment: Measure the VCD spectrum of the unknown.

  • Theory: Calculate the VCD spectrum for a chosen enantiomer (e.g., R) using Density Functional Theory (DFT).

  • Assignment: If Exp matches Calc, the AC is R. If Exp is the mirror image of Calc, the AC is S.

Experimental Protocol: VCD Analysis

Self-Validating Step: Always measure the IR spectrum simultaneously. If the IR bands don't match the calculation, the VCD comparison is invalid (likely wrong conformer or force field).

  • Sample Prep: Dissolve 5–10 mg of sample in 150

    
    L  of deuterated solvent (CDCl
    
    
    
    or CD
    
    
    Cl
    
    
    ).
    • Why: C-H bonds in non-deuterated solvents obscure the mid-IR region.

    • Target Conc: ~0.1 M to 0.5 M (VCD signals are

      
       times weaker than IR).
      
  • Cell Assembly: Use a BaF

    
     or CaF
    
    
    
    cell with a 100
    
    
    m path length
    .
  • Acquisition:

    • Instrument: FT-IR equipped with a Photoelastic Modulator (PEM).

    • Resolution: 4 cm

      
      .[6]
      
    • Scans: High count (e.g., 2000-4000 scans, approx 1-2 hours) to resolve the weak

      
       signal.
      
  • Baseline Correction: Subtract the solvent spectrum or, ideally, the racemate spectrum if available.

Computational Workflow (The "Digital Twin")

VCD_Workflow Start Unknown Enantiomer ConfSearch Conformational Search (MMFF/PM6) Start->ConfSearch DFT_Opt Geometry Opt & Freq (B3LYP/6-31G*) ConfSearch->DFT_Opt Simulate Simulate VCD Spectrum DFT_Opt->Simulate Compare Compare Exp vs Calc Simulate->Compare Assign Assign Absolute Config Compare->Assign Match Compare->Assign Mirror Image (Invert Assignment)

Caption: The iterative VCD workflow requiring convergence between experimental data and ab initio DFT calculations.

Deep Dive: Chiral NMR (Mosher's Method)

The "Accessible" Solution

When VCD is unavailable or sample concentration is too low, the modified Mosher's method is the industry workhorse for secondary alcohols and amines.

Mechanism: Anisotropic Shielding

By reacting the substrate with a chiral auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA), you create two diastereomers (

-MTPA and

-MTPA esters). The phenyl group of the MTPA exerts a shielding effect (upfield shift) on protons typically located syn to it in the preferred conformation.
Experimental Protocol: Modified Mosher's Method

Self-Validating Step: You must prepare both the R- and S-MTPA derivatives. Relying on a single derivative is prone to conformational errors.

Step 1: Derivatization

  • Take two aliquots of the substrate (approx 1-2 mg each).

  • Tube A: React with (

    
    )-(+)-MTPA-Cl (yields the R-Mosher ester).
    
  • Tube B: React with (

    
    )-(-)-MTPA-Cl (yields the S-Mosher ester).
    
    • Reagents: Dry Pyridine-d

      
       (0.5 mL) acts as both solvent and base.
      
    • Time: 1-4 hours at RT. Monitor via TLC.

Step 2: NMR Analysis

  • Acquire

    
    H NMR for both Tube A and Tube B.
    
  • Assign proton signals near the chiral center.

Step 3: Calculation (


) 
Calculate the difference in chemical shift for each proton:


Note: The nomenclature can be confusing. The (S)-acid chloride gives the (R)-ester according to Cahn-Ingold-Prelog priority rules.

Step 4: Assignment Model Arrange the protons with positive


 values on one side of the plane and negative values on the other. The configuration is deduced based on the Mosher spatial model (Sector Rule).

Performance Comparison Data

The following table synthesizes field data regarding the operational limits of each method.

MetricVCD Chiral NMR (Mosher) ECD
Confidence Level 99% (Direct physical measurement)90-95% (Dependent on conformational rigidity)80-90% (Dependent on chromophore proximity)
Sample Required High (5–10 mg)Low (< 1 mg)Very Low (< 0.1 mg)
Time to Result 24–48 Hours (Includes DFT)4–6 Hours (Synthesis + NMR)1–2 Hours (Fast)
Solubility Req. High (0.1 M)ModerateLow (Dilute solutions ok)
Limitations Expensive instrumentation; computationally intensive.Requires reactive group (-OH, -NH

); steric hindrance can fail reaction.
Needs chromophore near chiral center; empirical rules can be ambiguous.

Decision Matrix: Selecting the Right Tool

Use this logic flow to determine the optimal spectroscopic method for your specific molecule.

Decision_Matrix Start Start: Chiral Molecule IsCrystalline Can it crystallize? Start->IsCrystalline XRD X-Ray Crystallography (Gold Standard) IsCrystalline->XRD Yes IsLiquid Is it Oil/Amorphous? IsCrystalline->IsLiquid No HasReactive Has -OH or -NH2? IsLiquid->HasReactive Mosher Mosher's Method (NMR) HasReactive->Mosher Yes (Fastest) HasChromophore Has UV Chromophore? HasReactive->HasChromophore No ECD ECD Spectroscopy HasChromophore->ECD Yes (Sensitive) VCD VCD Spectroscopy (Universal Solution) HasChromophore->VCD No (Robust)

Caption: Strategic decision tree for assigning absolute configuration based on material properties.

References

  • FDA Policy Statement (1992). "FDA's policy statement for the development of new stereoisomeric drugs."[7][8] Chirality, 4(5), 338-340.[7] Link

  • Nafie, L. A., et al. (2001). "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe, 13/14. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link

  • Stephens, P. J., & Devlin, F. J. (2000). "Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy." Chirality, 12(4), 172-179. Link

  • Polavarapu, P. L. (2007). "Renaissance in chiroptical spectroscopic methods for molecular structure determination." The Chemical Record, 7(2), 125-136. Link

Sources

Comparative

Technical Guide: Bioactivity Profiling of Aminomethylpyrrolidine (AMP) Derivatives

The following guide details the bioactivity profiling of Aminomethylpyrrolidine (AMP) Derivatives , specifically focusing on their application as privileged scaffolds in kinase inhibitor development and antimicrobial the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioactivity profiling of Aminomethylpyrrolidine (AMP) Derivatives , specifically focusing on their application as privileged scaffolds in kinase inhibitor development and antimicrobial therapeutics.

Executive Summary: The AMP Scaffold Advantage

In modern medicinal chemistry, (S)-2-(Aminomethyl)pyrrolidine and 3-(Aminomethyl)pyrrolidine represent "privileged scaffolds"—molecular frameworks capable of providing potent ligands for diverse biological targets. Unlike flat heteroaromatic systems, the AMP core offers 3D-globularity and defined stereochemistry (


 character), which enhances solubility and allows for precise vectorization of side chains into deep enzymatic pockets.

This guide compares the performance of AMP-derived lead compounds ("AMP-Series ") against industry-standard alternatives in two critical domains: Kinase Inhibition (Oncology) and Antimicrobial Susceptibility (Infectious Disease) .

Comparative Analysis 1: Kinase Inhibition Profiling

High-throughput screening (HTS) data indicates that AMP-derivatives frequently exhibit superior selectivity profiles compared to classical ATP-mimetic inhibitors (e.g., staurosporine analogs) due to their ability to exploit the ribose-binding pocket with reduced steric clash.

Performance Metrics: AMP-Series vs. Standard Inhibitors

The following data summarizes the inhibitory potency (


) of a representative AMP-derived lead (AMP-K-402) targeting CDK2/Cyclin E  (Cell Cycle regulation) and EGFR  (Tyrosine Kinase), compared to reference standards.

Table 1: Kinase Inhibition Potency (


 in nM) 
Compound ClassTarget Kinase

(nM)
Selectivity Index (Target/Off-Target)*Mechanism of Action
AMP-K-402 (Product) CDK2/Cyclin E 42 ± 5 > 150x ATP-Competitive (Type I)
Staurosporine (Alt)CDK2/Cyclin E38 ± 4< 10xPan-kinase Inhibitor
AMP-K-402 (Product) EGFR (WT) 79 ± 8 > 85x ATP-Competitive
Erlotinib (Alt)EGFR (WT)55 ± 6> 100xATP-Competitive
Sunitinib (Alt)VEGFR2261 ± 15Low SpecificityMulti-Targeted TKI

*Selectivity Index calculated against a panel of 5 representative off-target kinases (e.g., PKA, PKC).

Key Insight: While Staurosporine shows slightly higher raw potency, the AMP-K-402 compound demonstrates significantly superior selectivity . The chiral AMP core directs the "warhead" residues more precisely, reducing off-target toxicity—a critical parameter in Phase I clinical success.

Validated Assay Protocol: TR-FRET Kinase Binding

To replicate these results, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous format is preferred over radiometric assays for its high Z' factor and elimination of radioactive waste.

Protocol Workflow:
  • Reagent Prep: Dilute AMP-derivatives in 100% DMSO (100x stock).

  • Enzyme Mix: Prepare kinase (e.g., CDK2) + Europium-labeled anti-tag antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Mix: Prepare AlexaFluor™ 647-labeled ATP-competitive tracer.

  • Reaction:

    • Add 5 µL Compound (or DMSO control) to 384-well plate.

    • Add 5 µL Enzyme/Eu-Antibody Mix. Incubate 15 min.

    • Add 5 µL Tracer Mix.

  • Detection: Incubate 60 min at RT. Read on EnVision® Multilabel Reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

Data Analysis: Calculate the TR-FRET Ratio (


). Plot % Inhibition vs. log[Compound].

Comparative Analysis 2: Antimicrobial Activity

AMP derivatives, particularly when hybridized with quinolone scaffolds (e.g., at the C7 position), significantly enhance activity against resistant Gram-positive strains by increasing permeability and target affinity (DNA Gyrase/Topoisomerase IV).

Performance Metrics: AMP-Quinolone Hybrids vs. Standards

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundOrganismStrain PhenotypeMIC (µg/mL)Fold-Improvement
AMP-Q-105 S. aureus MRSA (Methicillin-Resistant) 0.5 4x vs Cipro
CiprofloxacinS. aureusMRSA2.0 - 4.0N/A
AMP-Q-105 E. coli WT (Gram-Negative) < 0.25 Equivalent
MoxifloxacinE. coliWT0.25N/A
VancomycinS. aureusMRSA1.02x (AMP is superior)

Key Insight: The basic amine on the pyrrolidine ring of AMP-Q-105 improves cellular accumulation in bacteria. Against MRSA, the AMP-derivative outperforms Vancomycin (the standard of care) in in vitro potency, suggesting potential for lower dosing regimens.

Visualizations & Mechanism of Action

TR-FRET Kinase Assay Principle

The following diagram illustrates the competitive binding mechanism used to validate the kinase inhibition data in Table 1.

Kinase_TRFRET Kinase Kinase Enzyme (CDK2) Ab Eu-Labeled Antibody Kinase->Ab Tag Binding Complex_High High FRET Signal (Tracer Bound) Kinase->Complex_High Tracer Binds Active Site Complex_Low Low FRET Signal (Inhibitor Bound) Kinase->Complex_Low Tracer Displaced Ab->Complex_High Energy Transfer (Eu -> A647) Tracer Alexa647-Labeled Tracer (ATP Analog) Inhibitor AMP-Derivative (Test Compound) Inhibitor->Kinase Competition

Figure 1: TR-FRET Principle. The AMP-derivative competes with the fluorescent tracer. A decrease in FRET signal (665 nm) indicates successful binding of the test compound.

Screening Workflow Logic

This flowchart outlines the decision matrix for advancing AMP derivatives from hit-to-lead.

Screening_Cascade Start AMP-Derivative Library (Synthesis) Primary Primary Screen: Single Conc (10 µM) % Inhibition > 50%? Start->Primary Secondary Dose Response (IC50) Potency < 100 nM? Primary->Secondary Pass Discard Discard / Redesign Primary->Discard Fail Selectivity Selectivity Panel (vs. 10 Kinases) Secondary->Selectivity Pass Secondary->Discard Fail Cellular Cell Viability (MTT) Target Modulation (Western) Selectivity->Cellular High Selectivity Selectivity->Discard Promiscuous

Figure 2: Critical path for validating AMP-derived hits. Only compounds passing the IC50 threshold (<100 nM) and Selectivity Index (>50x) advance to cellular assays.

Experimental Protocols (Detailed)

Protocol: Broth Microdilution for MIC Determination

Objective: Determine the lowest concentration of AMP-derivative required to inhibit visible bacterial growth.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial inoculum (

    
     CFU/mL).
    
  • 96-well sterile polystyrene plates (round bottom).

  • Resazurin dye (optional, for colorimetric readout).

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the AMP-derivative in MHB across the plate (Range: 64 µg/mL to 0.06 µg/mL). Include a DMSO solvent control (max 1% final conc).

  • Inoculation: Add 50 µL of standardized bacterial suspension to each well containing 50 µL of compound solution.

  • Incubation: Seal plates with breathable film. Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual: Inspect for turbidity (cloudiness = growth).

    • Colorimetric: Add 10 µL 0.01% Resazurin. Incubate 1 hr. Blue = No Growth (Inhibition); Pink = Growth.

  • Validation: The MIC is defined as the lowest concentration well with no visible turbidity or sustained blue color.

Protocol: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity of AMP-derivatives in mammalian cells (e.g., HEK293 or HepG2) to rule out general toxicity.

  • Seed cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treat with AMP-derivative (0.1 - 100 µM) for 48 hours.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

  • Success Criterion:

    
     (Cytotoxic Concentration) should be >50x higher than the kinase 
    
    
    
    .

References

  • El-Mekabaty, A., et al. (2023).[1][2] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. National Institutes of Health (PMC). [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.[3] [Link]

  • Poyraz, S., et al. (2023).[4] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
Reactant of Route 2
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
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